molecular formula C9H8BF3O3 B11875313 (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid CAS No. 824390-21-8

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B11875313
CAS No.: 824390-21-8
M. Wt: 231.97 g/mol
InChI Key: HHJMYMOQKGVYLB-UHFFFAOYSA-N
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Description

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a sophisticated boronic acid ester building block extensively used in Suzuki-Miyaura cross-coupling reactions to introduce the substituted benzophenone motif into more complex molecules. The presence of both the acetyl ketone group and the electron-withdrawing trifluoromethyl group on the phenyl ring makes this compound a valuable intermediate in medicinal chemistry and drug discovery. The boronic acid moiety facilitates carbon-carbon bond formation with aryl or vinyl halides, catalyzed by palladium, to create biaryl structures that are central to many pharmaceutical agents. The ketone functional group provides a versatile handle for further synthetic elaboration, such as condensation reactions to form heterocycles or reduction to alcohol derivatives. Meanwhile, the trifluoromethyl group is a critical pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly useful for the synthesis of CF3-containing bioactive molecules . Its primary research value lies in the efficient construction of compound libraries for high-throughput screening and the development of potential therapeutics targeting various diseases. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

824390-21-8

Molecular Formula

C9H8BF3O3

Molecular Weight

231.97 g/mol

IUPAC Name

[3-acetyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H8BF3O3/c1-5(14)6-2-7(9(11,12)13)4-8(3-6)10(15)16/h2-4,15-16H,1H3

InChI Key

HHJMYMOQKGVYLB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)C)(O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and acetyl-substituted phenylboronic acid structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, while the acetyl group provides a versatile handle for further chemical modifications. This guide provides an in-depth overview of the core identifiers, chemical properties, synthesis, and applications of this important reagent, with a focus on its role in facilitating advanced research and development.

Core Identifiers and Chemical Properties

Correctly identifying and understanding the fundamental properties of a chemical reagent is paramount for its effective and safe use in a laboratory setting. This section provides the key identifiers and physicochemical properties of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.

Identifiers

A consistent and accurate system of nomenclature and identification is crucial for navigating the vast landscape of chemical compounds. The following table summarizes the primary identifiers for (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.

IdentifierValueSource
CAS Number 824390-21-8BLD Pharm[1]
Molecular Formula C9H8BF3O3BLD Pharm[1]
IUPAC Name (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid-
SMILES Code FC(C1=CC(C(C)=O)=CC(B(O)O)=C1)(F)FBLD Pharm[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical reactions and its requirements for safe handling and storage.

PropertyValueSource
Molecular Weight 231.96 g/mol BLD Pharm[1]
Appearance Typically a powder or crystalline solid-
Purity/Specification Varies by supplier; research grade is commonBLD Pharm[1]
Storage Often requires cold-chain transportation and storageBLD Pharm[1]

Synthesis and Mechanistic Insights

Generalized Synthesis Workflow

The following diagram illustrates a plausible synthetic route to (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, starting from a suitable halogenated precursor. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-3-acetyl-5-(trifluoromethyl)benzene D (3-Acetyl-5-(trifluoromethyl)phenyl)magnesium bromide A->D Reacts with B Magnesium (Mg) B->D to form C Anhydrous Ether C->D in F Intermediate Borate Ester D->F Reacts with E Trialkyl Borate (e.g., Trimethyl borate) E->F to form H (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid F->H Hydrolyzes with G Aqueous Acid (e.g., HCl) G->H to yield

Caption: Generalized synthetic workflow for (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.

Expertise & Experience: The choice of an anhydrous ether solvent in Step 1 is critical as Grignard reagents are highly reactive towards protic solvents like water. The borylation step (Step 2) is typically performed at low temperatures to control the exothermic reaction and prevent side reactions. The final hydrolysis step (Step 3) with a mild acid is necessary to convert the intermediate borate ester to the desired boronic acid.

Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of drug discovery, enabling the synthesis of a wide array of biaryl and related structures that are prevalent in many pharmaceutical agents. The trifluoromethyl group in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid can enhance the reactivity and selectivity of these coupling reactions due to its electron-withdrawing nature.[2]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: The Suzuki-Miyaura reaction is a self-validating system in that the successful formation of the desired biaryl product confirms the integrity and reactivity of the starting boronic acid. The reaction is known for its high functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing byproducts.[3]

Role in Medicinal Chemistry

The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a drug molecule.[2] This is due to the unique electronic properties of the trifluoromethyl group, which can influence factors such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.

  • Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein.

The acetyl group on the (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid provides an additional point for chemical diversification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general safety guidelines for phenylboronic acids should be followed.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As noted, this compound may require cold-chain transportation and storage.[1]

Hazard Information

Based on safety data for similar phenylboronic acid derivatives, potential hazards may include:

  • Skin irritation[4][5]

  • Serious eye irritation[4][5]

  • May cause respiratory irritation[6]

Always consult the specific Safety Data Sheet provided by the supplier for comprehensive and up-to-date safety information.

Conclusion

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. Its unique combination of a reactive boronic acid moiety, a metabolically robust trifluoromethyl group, and a synthetically adaptable acetyl group makes it a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its identifiers, properties, synthesis, and applications, coupled with a commitment to safe laboratory practices, will enable researchers and scientists to fully leverage the potential of this important chemical reagent in their pursuit of scientific advancement.

References

  • PubChem. 3-Acetylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

  • PubChem. (3,4,5-Trifluorophenyl)boronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. Available at: [Link]

  • Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2031. Available at: [Link]

  • Oakwood Chemical. (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. Available at: [Link]

  • PubChem. (3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Available at: [Link]

  • PubChem. [3-Fluoro-5-(methylamino)phenyl]boronic acid. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 65(17), 5332-5337. Available at: [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

Sources

Technical Guide: Chemical Profiling and Applications of 3-Acetyl-5-trifluoromethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetyl-5-trifluoromethylphenylboronic acid (CAS: 824390-21-8) represents a specialized class of electron-deficient arylboronic acids used extensively in the optimization of lead compounds for drug discovery. Its structural uniqueness lies in the meta-positioning of two potent electron-withdrawing groups (EWGs)—a trifluoromethyl (-CF₃) and an acetyl (-COCH₃) moiety relative to the boronic acid.

This specific substitution pattern creates a highly Lewis-acidic boron center, enhancing reactivity in transmetallation steps while simultaneously increasing susceptibility to base-catalyzed protodeboronation. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols to maximize yield and reproducibility in high-stakes medicinal chemistry campaigns.

Part 1: Physicochemical Profile & Electronic Architecture

The utility of this compound is dictated by its electronic landscape. The synergistic electron-withdrawing nature of the -CF₃ and -COCH₃ groups creates an electron-poor aromatic ring, which has profound implications for its stability and reactivity.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid
CAS Number 824390-21-8
Molecular Formula C₉H₈BF₃O₃
Molecular Weight 231.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
pKa (Boronic Acid) ~7.5 - 8.0 (Estimated lower than PhB(OH)₂ due to EWGs)
Electronic Effect Strong σ- and π-withdrawal (Hammett

> 0)
Electronic "Pull-Pull" Mechanism

Unlike standard phenylboronic acids, this substrate features two EWGs in the meta positions.

  • Trifluoromethyl (-CF₃): Exerts a strong inductive pull (-I), deactivating the ring and stabilizing the potential aryl anion intermediate.

  • Acetyl (-COCH₃): Exerts both inductive (-I) and mesomeric (-M) withdrawal.

Consequence: The boron atom becomes highly Lewis acidic, facilitating the formation of the boronate "ate" complex (


) even with mild bases. However, this also lowers the activation energy for C-B bond cleavage (protodeboronation), necessitating strict pH control.

Part 2: Synthetic Methodology

Direct metallation (Lithium/Magnesium exchange) is strictly contraindicated for this substrate due to the incompatibility of the ketone functionality with organolithium or Grignard reagents. The industry-standard approach relies on Palladium-catalyzed borylation (Miyaura Borylation).[1]

Recommended Route: Miyaura Borylation

This pathway utilizes a palladium catalyst to couple bis(pinacolato)diboron (


) with the aryl halide, preserving the ketone.

SynthesisWorkflow Start 3-Bromo-5-trifluoromethyl acetophenone Reagents B2pin2, PdCl2(dppf) KOAc, Dioxane, 80°C Start->Reagents Miyaura Borylation Intermediate Pinacol Boronate Ester (Stable Intermediate) Reagents->Intermediate 12-24h Hydrolysis NaIO4 / NH4OAc or Acidic Hydrolysis Intermediate->Hydrolysis Deprotection (Optional) Product 3-Acetyl-5-trifluoromethyl phenylboronic acid Intermediate->Product Used directly in Suzuki (Recommended) Hydrolysis->Product Isolation

Figure 1: Synthetic workflow for accessing the target boronic acid. Note that the pinacol ester is often used directly to avoid stability issues.

Part 3: Reactivity & Catalysis (Suzuki-Miyaura Coupling)

The Stability-Reactivity Paradox

In Suzuki couplings, the rate-limiting step for electron-poor boronic acids is often not transmetallation (which is fast due to high Lewis acidity), but rather the competition between productive coupling and destructive protodeboronation.

Mechanism of Protodeboronation

Under basic conditions, the boronate species can undergo hydrolytic C-B bond cleavage.[2][3] For 3-acetyl-5-trifluoromethylphenylboronic acid, the resulting aryl anion is stabilized by the EWGs, accelerating this side reaction.

Mitigation Strategy:

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH). Use mild, non-aqueous bases like Cs₂CO₃ or K₃PO₄ in anhydrous solvents.

  • Slow Release: Use the pinacol ester or MIDA boronate.[3] These release the active boronic acid species slowly, keeping its standing concentration low and minimizing decomposition.[3]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base + Boronic Acid Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Fast for EWG-Ar Decomp Protodeboronation (Side Reaction) Boronate->Decomp High pH / H2O RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the critical transmetallation node. The electron-deficient nature of the boronic acid accelerates both entry into the cycle and the competing decomposition pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester (Preferred Intermediate)

This protocol avoids the isolation of the free acid, which can dehydrate to the boroxine or degrade.

  • Reagents:

    • 3-Bromo-5-trifluoromethylacetophenone (1.0 equiv)

    • Bis(pinacolato)diboron (

      
      ) (1.1 equiv)
      
    • PdCl₂(dppf)[1][4]·CH₂Cl₂ (0.03 equiv)

    • Potassium Acetate (KOAc) (3.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • Charge a reaction vial with the aryl bromide,

      
      , KOAc, and Pd catalyst.
      
    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed dioxane via syringe.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS (look for M+H of the ester).

    • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). The ester is stable and can be stored.

Protocol B: Optimized Suzuki Coupling (Low Protodeboronation Risk)

Designed for coupling the title compound with heteroaryl chlorides.

  • Reagents:

    • Aryl Chloride partner (1.0 equiv)[5]

    • 3-Acetyl-5-trifluoromethylphenylboronic acid (or pinacol ester) (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv) + XPhos (0.1 equiv) OR Pd(PPh₃)₄ (0.05 equiv)

    • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: DME/Water (4:1) or Toluene/Water (10:1)

  • Procedure:

    • Combine reagents in a microwave vial.

    • Degas rigorously (Oxygen promotes homocoupling and phenol formation).

    • Heat to 90°C (conventional) or 110°C (microwave, 30 min).

    • Note: If the boronic acid decomposes, switch to anhydrous conditions (Dioxane, Cs₂CO₃) to eliminate the proton source (water).

Part 5: Applications in Drug Discovery[7]

  • Bioisosterism: The 3,5-disubstitution pattern mimics the steric and electronic profile of certain kinase inhibitor scaffolds (e.g., the central ring in Sorafenib analogs), where the -CF₃ group fills hydrophobic pockets and the acetyl group serves as a hydrogen bond acceptor.

  • Fragment-Based Drug Discovery (FBDD): The compound serves as a "privileged fragment." The boronic acid moiety allows for reversible covalent binding to serine/threonine residues in enzymes, while the -CF₃/Acetyl tail probes the active site periphery.

  • Late-Stage Functionalization: The acetyl group provides a handle for further derivatization (e.g., reductive amination, condensation to heterocycles) after the cross-coupling event, allowing for the rapid generation of libraries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters. Chemical Communications, 46, 7942-7944. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BLD Pharm. (n.d.).[6] Product Data Sheet: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (CAS 824390-21-8).[6][7] Link

Sources

Optimizing the Solubility and Reactivity of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The deployment of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions presents a unique physicochemical challenge. This building block is highly valued in medicinal chemistry for installing trifluoromethylated aryl pharmacophores with an orthogonal acetyl handle. However, its solubility profile is governed by a complex interplay of three distinct functional groups: the hydrogen-bonding boronic acid moiety, the polar-aprotic acetyl group, and the highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group. This whitepaper deconstructs the structural determinants of its solubility, provides a validated solvent selection matrix, and details self-validating experimental protocols to ensure homogeneous catalysis and high-yielding cross-couplings.

Molecular Anatomy & Physicochemical Profiling

To master the solubility of this compound, one must understand the causality behind its behavior in various solvent systems.

The Trifluoromethyl (-CF₃) and Acetyl (-COCH₃) Effects

Both the -CF₃ and acetyl groups are strongly electron-withdrawing. Positioned meta to the boronic acid, they exert a powerful inductive pull that significantly increases the Lewis acidity of the boron atom .

  • Thermodynamic Consequence: The increased Lewis acidity lowers the pKₐ of the boronic acid, allowing it to form the reactive, water-soluble boronate anion (-B(OH)₃⁻) at a lower pH compared to standard phenylboronic acid .

  • Solvation Consequence: The -CF₃ group drastically increases lipophilicity, making the monomer poorly soluble in purely aqueous environments, while the acetyl group acts as a hydrogen-bond acceptor, demanding polar aprotic solvents (like DMF or THF) for optimal solvation.

The Boroxine Equilibrium

In general, boronic acids dissolve more readily in organic solvents than in neutral aqueous solutions; however, under anhydrous organic conditions, they establish a thermodynamic equilibrium with their trimeric anhydride (boroxine) species . This transformation liberates three equivalents of water and forms a highly lipophilic, triply zwitterionic cyclic compound . The boroxine form of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is highly soluble in non-polar solvents like toluene, but it is generally unreactive in the transmetalation step until hydrolyzed back to the monomeric boronate.

Boroxine_Equilibrium BA Boronic Acid Monomer (Polar / H-Bonding) BX Boroxine Trimer (Lipophilic / Anhydrous) BA->BX - 3 H2O (Heat/Vacuum) BX->BA + 3 H2O (Aqueous Base) SolvA Polar Protic Solvents (e.g., MeOH, H2O) SolvA->BA Stabilizes Monomer SolvB Non-Polar Solvents (e.g., Toluene) SolvB->BX Solubilizes Trimer

Fig 1: Thermodynamic equilibrium between boronic acid and boroxine, dictated by solvent polarity.

Solvent Selection Matrix

Selecting the correct solvent requires balancing the dissolution of the organic reactants with the activation of the boronic acid by an inorganic base. Tetrahydrofuran (THF) often emerges as the optimal solvent due to its low dynamic viscosity and high water solubility, which facilitates the transmetalation step [[1]]([Link]).

Solvent SystemRatioDielectric Constant (ε)Solubility Profile for SubstrateApplication / Mechanistic Notes
THF / H₂O 4:1~15Excellent Best general system. THF solvates the -CF₃/acetyl groups, while water dissolves the base and hydrolyzes boroxines .
1,4-Dioxane / H₂O 4:1~10Excellent Ideal for sterically hindered couplings requiring higher temperatures (80–100 °C) .
Toluene / H₂O 3:12.4 (Org)Moderate Biphasic. Solubilizes the boroxine well, but slow reaction rates often occur due to poor mass transfer between phases .
DMF (Anhydrous) N/A36.7High Excellent for anhydrous protocols using organic bases (e.g., TEA) or Cs₂CO₃. Acetyl group enhances solubility here.
Dichloromethane N/A8.9Poor to Mod. Monomer crashes out; boroxine is soluble. Rarely used for cross-coupling due to catalyst incompatibility.

Mechanistic Impact on the Catalytic Cycle

In Suzuki-Miyaura couplings, the transmetalation step is the primary bottleneck dictated by solubility. The boronic acid must be activated by a base to form a boronate complex before it can transfer its aryl group to the Palladium(II) center. If the base is insoluble in the organic phase, or if the boronic acid remains trapped in the organic phase as an unreactive boroxine, the catalytic cycle stalls.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA TM Transmetalation (Boronate Complex) OA->TM RE Reductive Elimination (Product) TM->RE RE->Pd0 Solubility Solubility Bottleneck: Base + Boronic Acid Solubility->TM Requires Phase Transfer

Fig 2: Suzuki-Miyaura cycle emphasizing transmetalation as the primary solubility bottleneck.

Furthermore, if the reaction mixture contains Pd(II) species without aryl ligands, and mass transfer of the boronate is slow, the palladium complex will likely cause homocoupling of two boronic acids—a side reaction exacerbated by high oxygen levels .

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints allow the researcher to verify success before proceeding to the next step.

Protocol A: Boroxine Disruption & Standardized Solution Preparation

Purpose: To convert variable mixtures of boronic acid/boroxine into a standardized, fully soluble monomeric solution prior to reaction.

  • Weighing: Weigh out 1.0 mmol of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid.

  • Initial Dissolution: Add 4.0 mL of anhydrous THF. Stir at 25 °C for 5 minutes.

    • Validation Checkpoint 1: The solution may appear slightly cloudy if a high degree of polymeric anhydrides is present.

  • Hydrolysis: Add 1.0 mL of degassed, deionized water.

  • Sonication: Sonicate the mixture for 3 minutes.

    • Validation Checkpoint 2: The solution must become completely transparent and homogeneous. This visual cue validates the complete disruption of boroxines into the highly soluble monomeric state.

  • Storage: Use immediately or store under Argon to prevent oxidative degradation.

Protocol B: Optimized Biphasic Suzuki-Miyaura Coupling

Purpose: Efficient cross-coupling of the title compound while suppressing acetyl-group side reactions.

  • Organic Phase Preparation: In an oven-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) in 4.0 mL of 1,4-Dioxane.

  • Aqueous Phase Preparation: Dissolve K₃PO₄ (2.0 equiv) in 1.0 mL of water.

    • Causality Note: K₃PO₄ is chosen over NaOH. Strong bases (like NaOH) will trigger base-catalyzed aldol condensations of the acetyl group's α-protons. K₃PO₄ provides sufficient basicity to form the boronate without destroying the acetyl handle.

  • Reagent Integration: Add the standardized boronic acid solution (from Protocol A, 1.2 equiv) to the organic phase.

  • Degassing: Sparge the combined mixture with Argon for 10 minutes.

    • Validation Checkpoint 3: Proper degassing is validated by the absence of the homocoupled biaryl byproduct on TLC/LCMS after 1 hour of reaction .

  • Initiation: Add the aqueous base solution to the flask. Heat to 80 °C with vigorous stirring (800+ RPM).

Troubleshooting & Causality

  • Issue: Rapid formation of a black precipitate (Palladium black) and low conversion.

    • Causality: The boronic acid is trapped in the organic phase as an insoluble boroxine, starving the catalytic cycle of the transmetalating agent. The uncoordinated Pd(0) aggregates and crashes out.

    • Solution: Increase the water ratio in the solvent system or switch from Toluene to a more polar solvent like THF .

  • Issue: Complex mixture with multiple new spots on TLC; target mass not found.

    • Causality: The acetyl group is undergoing aldol self-condensation.

    • Solution: Reduce the reaction temperature to 60 °C and switch to a milder base (e.g., NaHCO₃ or KF).

References

  • Chapter 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: PubMed Central (PMC) URL:[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: ArODES HES-SO URL:[Link]

Sources

Crystal Structure Analysis of 3-acetyl-5-(trifluoromethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis framework for 3-acetyl-5-(trifluoromethyl)phenylboronic acid . It focuses on the crystallographic workflow, supramolecular synthon prediction, and the specific intermolecular interactions that govern its solid-state behavior.

Executive Summary

The solid-state characterization of 3-acetyl-5-(trifluoromethyl)phenylboronic acid is critical for optimizing its utility in Suzuki-Miyaura cross-coupling reactions. The molecule features three distinct functional domains: a hydrogen-bond donor/acceptor (boronic acid ), a strong hydrogen-bond acceptor (acetyl ), and a hydrophobic/lipophobic domain (trifluoromethyl ).

This guide outlines the rigorous workflow for determining its crystal structure, predicting the competition between homodimeric and catemeric synthons, and analyzing the fluorine-mediated packing motifs that influence solubility and shelf-stability.

Molecular Architecture & Crystallographic Challenges

Before diffraction, one must understand the "molecular conflict" inherent in the structure. The crystal lattice is the result of a competition between these forces:

Functional GroupElectronic FeatureCrystallographic Role
Boronic Acid (

)
Amphoteric H-bondingPrimary driver of lattice energy. Typically forms centrosymmetric

dimers.
Acetyl (

)
Strong H-acceptorCompetes with the boronic acid hydroxyls, potentially breaking dimers to form infinite chains.
Trifluoromethyl (

)
Electronegative/BulkySteric bulk prevents flat stacking; promotes segregation into "fluorous layers."

Experimental Protocol: From Powder to Structure

To ensure a self-validating dataset, the following workflow is required.

Crystallization Screening Matrix

The choice of solvent dictates the supramolecular outcome. A "one-pot" approach is insufficient.

  • System A (Dimer Promotion): Toluene/Hexane (Slow evaporation). Non-polar solvents force the boronic acid to satisfy H-bonds internally, favoring the stable dimer.

  • System B (Chain Promotion): Acetone/Water (Cooling). Polar solvents may solvate the boronic acid, or the acetyl group may intercept the H-bond network.

Data Collection Parameters (XRD)
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: 100 K (Mandatory).

    • Reasoning:

      
       groups often exhibit rotational disorder at room temperature. Cooling freezes this motion, allowing precise bond length determination.
      
  • Resolution: 0.75 Å or better (to resolve H-atom positions on the boronic acid).

Refinement Strategy
  • Hydrogen Atoms: Do not geometrically fix the hydroxyl hydrogens immediately. Locate them in the Difference Fourier map to confirm the syn-anti vs. syn-syn conformation.

  • Disorder: Use the PART command (in SHELX) for the

    
     group if rotational disorder persists.
    

Structural Analysis & Synthon Logic

The Primary Interaction: The Boronic Dimer

In the absence of strong competing solvates, 3-acetyl-5-(trifluoromethyl)phenylboronic acid is expected to adopt the centrosymmetric carboxylic acid-like dimer .

  • Graph Set Notation:

    
    
    
  • Geometry: Two

    
     hydrogen bonds.
    
  • Distance:

    
     separations typically range from 
    
    
    
    Å.
The Competitive Interference (The Acetyl Group)

A critical analysis point is whether the acetyl oxygen acts as an acceptor.

  • Scenario: If the steric bulk of the

    
     group prevents tight dimerization, the lattice may shift to a catemeric chain .
    
  • Mechanism: The boronic

    
     donates to the acetyl 
    
    
    
    of a neighboring molecule.
  • Result: Infinite 1D chains rather than discrete dimers.

Fluorine Segregation

The


 group is "crystallographically shy"—it avoids polar contacts.
  • Observation: Look for Fluorine Segregation , where

    
     groups cluster together to form hydrophobic channels.
    
  • Metric: Check for

    
     contacts 
    
    
    
    Å (sum of van der Waals radii).

Visualizing the Structural Logic

The following diagram illustrates the decision tree for determining the final crystal packing based on intermolecular forces.

CrystalLogic Molecule 3-acetyl-5-(trifluoromethyl) phenylboronic acid Forces Intermolecular Competition Molecule->Forces Crystal Growth Condition1 Non-polar Solvent (Toluene) Forces->Condition1 Condition2 Polar/H-bond Solvent (Methanol/Acetone) Forces->Condition2 Dimer Pathway A: Homodimer R2,2(8) Result1 Discrete Dimers High Melting Point Dimer->Result1 Chain Pathway B: Catemer/Chain Result2 Helical/Linear Chains Solubility Advantage Chain->Result2 Condition1->Dimer Favors Self-Assoc Condition2->Chain Acetyl Interference

Caption: Logical pathway determining the supramolecular architecture based on solvent influence and functional group competition.

Experimental Workflow Diagram

This diagram details the step-by-step process for validating the structure, ensuring E-E-A-T compliance in the laboratory.

Workflow Start Synthesis Purification Screen Solvent Screening (Vapor Diffusion) Start->Screen Mount Crystal Mounting (Mitegen Loop) Screen->Mount Single Crystal >0.1mm Collect XRD Data Collection (100 K, Mo Source) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Collect Disorder/Twinning? Analyze Hirshfeld Surface Analysis Refine->Analyze R1 < 5%

Caption: Operational workflow for single-crystal X-ray diffraction analysis from synthesis to surface analysis.

Quantitative Data Templates

When reporting the structure of this compound, the following data tables are mandatory for publication and internal records.

Table 1: Crystallographic Parameters (Template)
ParameterValue (Example Range)
Crystal System Monoclinic or Triclinic (Predicted)
Space Group

or

Temperature 100(2) K
Z (Molecules/Cell) 4 (Typical for

)
R-Factor (

)
Target

Goodness of Fit (GoF) Target

Table 2: Hydrogen Bond Geometry
D-H...AD-H (Å)H...A (Å)D...A (Å)Angle (°)

0.841.85 - 1.952.75170 - 178

0.952.50 - 2.603.20120 - 140

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Nangia, A. (2011). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. [Link]

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2004). Supramolecular synthesis of boronic acid derivatives.[1] Crystal Growth & Design.[2][3] [Link]

Sources

The Stability and Utility of Acetyl-Functionalized Boronic Acids at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

[label="Intramolecular B

Refining Diagram Accuracy

I'm now making final revisions to Diagram 1, focusing on ensuring all text is easy to read. I've double-checked all color codes to ensure clarity. I've confirmed that the diagram properly represents the interplay between acetyl substitution, coordination, and the blocking of degradation pathways. The diagram now clearly visualizes the enhanced room temperature stability. I'm also ensuring the diagram is fully in line with the text I've written.

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Boronic acids are indispensable in modern synthetic chemistry, materials science, and drug development due to their ability to form reversible covalent linkages with diols and their utility in metal-catalyzed cross-coupling. However, their inherent chemical instability at room temperature—specifically their susceptibility to oxidative deboronation and protodeboronation—poses significant challenges for long-term storage and biological application. This whitepaper explores the mechanistic causality behind the enhanced room-temperature stability of acetyl-functionalized boronic acids (such as 2-acetylphenylboronic acid and 4-acetylphenylboronic acid) and provides validated protocols for their handling and application in bioorthogonal chemistry.

The Boronic Acid Stability Challenge

Unprotected boronic acids are thermodynamically driven toward two primary degradation pathways when exposed to ambient room temperature conditions, aqueous media, or reactive oxygen species (ROS):

  • Oxidative Deboronation: The empty p-orbital of the boron atom is highly electrophilic. Nucleophilic attack by ROS leads to a tetrahedral intermediate, followed by a rate-limiting 1,2-carbon migration from boron to oxygen. This cleaves the C–B bond, ultimately hydrolyzing the molecule into a phenol and boric acid [1.7].

  • Protodeboronation (Protodeborylation): This is the protonolysis of the C–B bond, replacing it with a C–H bond. It is a notorious side reaction in Suzuki-Miyaura couplings and aqueous biological assays. The propensity for protodeboronation is highly variable but is exacerbated in electron-deficient or heteroaromatic boronic acids[1][2].

To utilize boronic acids in ambient, benchtop, or biological conditions, these degradation pathways must be structurally bypassed.

Mechanistic Causality: The Acetyl Advantage

Functionalizing the phenyl ring with an acetyl group—particularly in the ortho position (e.g., 2-acetylphenylboronic acid, 2-APBA)—drastically alters the electronic and steric environment of the boron center.

The Causality of Stabilization: The enhanced stability of 2-APBA arises from stereoelectronic constraints. The oxygen atom of the ortho-acetyl carbonyl group acts as an intramolecular Lewis base, donating electron density into the empty p-orbital of the boron atom[3]. This intramolecular coordination forms a stable, reversible cyclic structure. By occupying the p-orbital, the acetyl group sterically and electronically shields the boron center, increasing the activation energy required for nucleophilic attack by ROS or water.

Consequently, the stabilization effect is directly correlated to the electron density on the coordinating oxygen. Research indicates a clear stability hierarchy among ortho-carbonyl substituents: formyl < acetyl < methoxycarbonyl < aminocarbonyl[3]. The acetyl group provides an optimal balance, rendering the boronic acid stable at room temperature while maintaining sufficient reactivity for targeted bioorthogonal conjugations.

G BA Free Boronic Acid (Empty p-orbital) Ox Oxidative Deboronation (ROS Attack) BA->Ox Susceptible Proto Protodeboronation (C-B Cleavage) BA->Proto Susceptible Acetyl Ortho-Acetyl Substitution (e.g., 2-APBA) BA->Acetyl Functionalization Coord Intramolecular B-O Coordination Acetyl->Coord Induces Stable Enhanced RT Stability (Shielded p-orbital) Coord->Stable Results in Stable->Ox Blocks Stable->Proto Blocks

Caption: Logical relationship between acetyl substitution and degradation pathway inhibition.

Quantitative Stability and Physicochemical Data

The following table synthesizes the stability profiles and physical properties of standard vs. acetyl-functionalized boronic acids at room temperature (RT).

CompoundStructural FeatureRT Stability ProfileKey Physicochemical Properties
Phenylboronic Acid (PBA) UnsubstitutedLow oxidative stability; slow protodeboronation in aqueous media.Requires protection (e.g., pinacol esters) for long-term RT storage.
2-Formylphenylboronic Acid Ortho-formylModerate; imine adducts remain vulnerable to oxidation.Lower electron density on coordinating oxygen limits stability[3].
2-Acetylphenylboronic Acid (2-APBA) Ortho-acetylHigh ; shows no degradation over 3 days in neutral aqueous buffer at RT[4].Forms stable diazaborines; avoids interference from endogenous cysteines[4].
4-Acetylphenylboronic Acid Para-acetylHigh ; stable under recommended dry, sealed RT storage[5].Melting Point: 240-244 °C; Water Solubility: 25 g/L[5].

Application: Self-Validating Diazaborine Conjugation Protocol

A premier application of the room-temperature stability of 2-APBA is its use in bioorthogonal chemistry. 2-APBA reacts rapidly with semicarbazide to form a highly stable diazaborine complex. Unlike phenylhydrazine, which oxidizes rapidly, this system remains stable in neutral aqueous media[4].

Experimental Workflow

Workflow Step1 Step 1: Preparation Neutral Buffer Step2 Step 2: Conjugation Add Semicarbazide Step1->Step2 Step3 Step 3: Incubation Room Temp, 24h Step2->Step3 Step4 Step 4: Validation LC-MS / 1H-NMR Step3->Step4

Caption: Experimental workflow for diazaborine conjugation using 2-APBA.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can kinetically and thermodynamically verify the success of the conjugation.

Step 1: Reagent Preparation

  • Action: Prepare a 100 µM solution of 2-APBA and a 100 µM solution of semicarbazide in a neutral aqueous buffer (pH 7.0–7.4).

  • Causality: Maintaining a neutral pH prevents extreme acid/base-catalyzed protodeboronation and ensures the semicarbazide nitrogen remains sufficiently nucleophilic (unprotonated) to attack the acetyl carbonyl.

Step 2: Conjugation Reaction

  • Action: Mix the solutions in equimolar amounts and allow the reaction to proceed at ambient room temperature (~22 °C).

  • Causality: The ortho-boronic acid moiety acts as an intramolecular catalyst, dramatically accelerating the initial formation of the semicarbazone conjugate. This intermediate spontaneously rearranges into a thermodynamically stable diazaborine heterocycle[4].

Step 3: Self-Validation (Thermodynamic Check)

  • Action: After 24 hours, analyze the reaction mixture via

    
    H-NMR or LC-MS.
    
  • Validation Metric: Monitor the disappearance of the acetyl methyl singlet characteristic of free 2-APBA. Because the reaction reaches a thermodynamic equilibrium, an equimolar mixture should yield a maximum of ~80% diazaborine conjugate, with 20% reactants remaining[4]. The presence of this exact ratio validates that the system has reached its natural thermodynamic endpoint without uncontrolled degradation.

Storage and Handling Standards

While acetyl-functionalized boronic acids exhibit superior stability compared to their unsubstituted counterparts, rigorous storage protocols ensure absolute integrity for highly sensitive pharmaceutical applications.

  • Temperature & Environment: 4-Acetylphenylboronic acid and 2-APBA should be stored at room temperature in a dark, dry place[5].

  • Atmospheric Control: To prevent long-term, slow-acting oxidative degradation, store the compounds in tightly sealed containers under an inert atmosphere (Nitrogen or Argon)[6].

  • Handling: Avoid exposure to strong acids or bases during storage, as extreme pH shifts can disrupt the stabilizing intramolecular B–O coordination and trigger protodeboronation[2].

Conclusion

The functionalization of boronic acids with acetyl groups, particularly in the ortho configuration, represents a triumph of stereoelectronic design. By facilitating intramolecular coordination that shields the vulnerable boron p-orbital, molecules like 2-APBA and 4-APBA resist both oxidative deboronation and protodeboronation at room temperature. This stability not only simplifies storage and handling logistics but also unlocks robust, bioorthogonal conjugation pathways critical for modern pathogen labeling and drug development.

References

  • [2] Protodeboronation. Wikipedia. Available at: [Link]

  • [4] Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens. PMC (National Institutes of Health). Available at:[Link]

  • [3] Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at:[Link]

Sources

The Chemistry and Application of 3,5-Disubstituted Phenylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Disubstituted phenylboronic acid derivatives represent a pivotal class of organic compounds, serving as versatile building blocks and functional molecules in a multitude of scientific disciplines. Their unique structural motif, characterized by substituents at the meta positions relative to the boronic acid group, imparts specific electronic and steric properties that have been ingeniously exploited in medicinal chemistry, materials science, and organic synthesis. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable compounds, offering field-proven insights and detailed experimental protocols for the discerning researcher.

The boronic acid functional group, with its empty p-orbital on the boron atom, is a Lewis acid, enabling it to reversibly form covalent bonds with diols, a property that is central to many of its applications, particularly in the realm of chemical sensing and drug delivery.[1][2] The 3,5-disubstitution pattern allows for the fine-tuning of the electronic environment of the boronic acid, influencing its pKa and, consequently, its binding affinity and reactivity. This guide will delve into the causality behind experimental choices in the synthesis and application of these derivatives, providing a self-validating system of protocols and a robust foundation of authoritative references.

I. Synthesis of 3,5-Disubstituted Phenylboronic Acid Derivatives

The synthesis of 3,5-disubstituted phenylboronic acids typically involves two key stages: the creation of the appropriately substituted aromatic precursor and the subsequent introduction of the boronic acid moiety.

Preparation of 3,5-Disubstituted Aromatic Precursors

A common strategy for accessing 3,5-disubstituted aromatic rings is through electrophilic aromatic substitution on a meta-directing starting material, followed by further functional group interconversions. For instance, the synthesis of 3,5-dinitrobenzoic acid can be achieved by the nitration of benzoic acid.[3][4]

Installation of the Boronic Acid Group

Several methods exist for the introduction of the boronic acid group onto an aromatic ring. The most prevalent methods involve the reaction of an organometallic intermediate with a trialkyl borate.

  • From Aryl Halides via Organolithium or Grignard Reagents: This is a widely used method where a 3,5-disubstituted aryl halide is converted into an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent hydrolysis affords the desired phenylboronic acid.[5]

  • Palladium-Catalyzed Borylation: The Miyaura borylation reaction provides a milder alternative for the synthesis of arylboronic esters from aryl halides or triflates using a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of phenylboronic acids in organic synthesis. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (the phenylboronic acid derivative) and an organic halide or triflate.[6][7] The 3,5-disubstitution pattern on the phenylboronic acid can influence the reaction's efficiency and the properties of the resulting biaryl product.

Generalized Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Reactants (Aryl Halide & Boronic Acid) E Reaction Mixture A->E B Palladium Catalyst & Ligand B->E C Base (e.g., K2CO3, Cs2CO3) C->E D Solvent (e.g., Toluene, Dioxane, H2O) D->E F Heating (Conventional or Microwave) E->F G Work-up (Extraction, Washing) F->G H Purification (Column Chromatography, Recrystallization) G->H I Characterization (NMR, MS) H->I J Biaryl Product I->J Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine (Catalytic Residue) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Enzyme-Inhibitor Complex) Ser-OH->Tetrahedral_Intermediate Nucleophilic Attack PBA 3,5-Disubstituted Phenylboronic Acid PBA->Tetrahedral_Intermediate Binding Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition Blocks Substrate Binding

Caption: Mechanism of serine protease inhibition by a phenylboronic acid derivative.

Table 1: Inhibitory Activity of Phenylboronic Acid Derivatives against Chymotrypsin

CompoundSubstituentsIC50 (µM)Ki (µM)Reference
Phenylboronic acidH--[8]
3,4-Dichloroisocoumarin---[9]
4-diethylaminophenylboronic acid4-NEt₂50.1-[10]

Note: Data for specific 3,5-disubstituted phenylboronic acid derivatives against chymotrypsin is limited in the readily available literature. The table includes related compounds for context.

Saccharide Sensing

The ability of boronic acids to bind with diols makes them excellent candidates for the development of fluorescent sensors for saccharides. The binding event can modulate the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET). [11][12]The 3,5-substituents can be used to tune the pKa of the boronic acid, thereby optimizing the sensor's response at physiological pH.

Table 2: Quantum Yields of Boronic Acid-Based Fluorescent Probes

ProbeQuantum Yield (Φf) in WaterReference
o-BMOQBA-[13]
m-BMOQBA-[13]
p-BMOQBA-[13]
BMOQ (control)-[13]

Note: Specific quantum yield values were not explicitly provided in the cited abstract, but the reference indicates they are comparable to fluorescein.

III. Applications in Materials Science

The rigid structure and tunable electronic properties of 3,5-disubstituted phenylboronic acids make them attractive components in the design of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, ligands based on 3,5-disubstituted phenyl rings have been incorporated into phosphorescent metal complexes, particularly those of platinum(II) and iridium(III). These substituents can influence the photophysical properties of the complex, such as its emission color, quantum yield, and stability, which are critical parameters for OLED performance. [14][15]For example, introducing bulky groups like 3,5-di-tert-butyl-phenyl can enhance the photochemical stability of the complex and improve device lifetime. [8] Table 3: Performance of OLEDs Incorporating Related Metal Complexes

Emitting ComplexMaximum External Quantum Efficiency (EQE) (%)Emission ColorReference
TBPDP-based16.9Deep-blue[14]
ν-DABNA-based32.2Deep-blue[14]
PtON-tb-DTB26.3Blue[8]
PtON-tb-TTB20.9Blue[8]

Note: This table presents data for OLEDs with materials related to the topic, as direct data for 3,5-disubstituted phenylboronic acid ligands was not explicitly found.

IV. Experimental Protocols

Synthesis of 3,5-Dimethylbenzoic Acid (A Precursor)

This protocol describes the oxidation of mesitylene to 3,5-dimethylbenzoic acid, a common precursor for the corresponding boronic acid.

Materials and Equipment:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Nitric acid (concentrated)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Steam distillation apparatus

Procedure:

  • In a fume hood, carefully add mesitylene to a round-bottom flask.

  • Slowly add concentrated nitric acid to the flask.

  • Heat the mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate and wash it with cold water.

  • Dissolve the crude product in a sodium hydroxide solution and filter to remove any unreacted starting material.

  • Reprecipitate the product by adding dilute hydrochloric acid to the filtrate.

  • Collect the precipitate by filtration and wash with cold water.

  • Perform steam distillation on the product to separate 3,5-dimethylbenzoic acid from 5-methylisophthalic acid.

  • The 3,5-dimethylbenzoic acid will be present in the distillate.

  • Purify the final product by recrystallization from ethanol.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of a 3,5-disubstituted phenylboronic acid with an aryl bromide. [2] Materials and Equipment:

  • 3,5-Disubstituted phenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and hotplate or microwave reactor

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add the 3,5-disubstituted phenylboronic acid (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent(s).

  • Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at the appropriate temperature (80-120 °C) or using microwave irradiation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

V. Conclusion

3,5-Disubstituted phenylboronic acid derivatives are a class of compounds with immense synthetic utility and diverse applications. Their tailored electronic and steric properties, governed by the nature of the meta-substituents, have enabled significant advancements in fields ranging from medicinal chemistry to materials science. The Suzuki-Miyaura coupling remains a testament to their importance as building blocks in the construction of complex molecular architectures. As research continues to uncover new catalytic systems and applications, the demand for a deeper understanding of the synthesis and functional properties of these derivatives will undoubtedly grow. This guide serves as a foundational resource for researchers seeking to harness the full potential of 3,5-disubstituted phenylboronic acids in their scientific endeavors.

VI. References

  • Singaram, B., et al. (2011). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. PMC. [Link]

  • Zhang, Y., & Glass, T. E. (2004). Boronic Acid Fluorophore/β-Cyclodextrin Complex Sensors for Selective Sugar Recognition in Water. University of Notre Dame.

  • James, T. D. (2005). Fluorescent sensors based on boronic acids. University of Bath's research portal.

  • Butcher, S. E., et al. (2022). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. PMC. [Link]

  • Karimi, B., et al. (2018). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate.

  • He, X., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.

  • Kim, J., et al. (2021). Ultra-low power-consumption OLEDs via phosphor-assisted thermally-activated-delayed-fluorescence-sensitized narrowband emission. PMC. [Link]

  • Li, Y., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.

  • A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. (2016). Diva-portal.org.

  • Adamo, C., et al. (2024). Advances in High-Efficiency Blue OLED Materials. MDPI.

  • Adachi, C., et al. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. MDPI.

  • Lee, J., et al. (2022). Exceptionally stable blue phosphorescent organic light-emitting diodes. ResearchGate.

  • Brewster, R. Q., & Williams, B. (1941). 3,5-Dinitrobenzoic acid. Organic Syntheses, 21, 48.

  • Electroluminescence spectra of OLEDs. ResearchGate.

  • CN1537837B - Method for preparing 1,3,5-trimethylbenzene. Google Patents.

  • The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development. Benchchem.

  • Liu, K. (2025). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. ResearchGate.

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2014). Journal of Applicable Chemistry.

  • Stille, J. R., et al. (2025). In Silico Optimization of Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2. MDPI.

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Ishihara, K., & Yamamoto, H. (2000). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 77, 127.

  • Synthesis and Application of 3,5-Dinitrobenzoic Acid. ChemicalBook.

  • da Silva, F. C., et al. (2016). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides an in-depth technical overview and detailed experimental protocols for the successful application of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters governing the reactivity of this electron-deficient boronic acid. We will explore the mechanistic nuances, offer practical guidance on catalyst, ligand, and base selection, and provide step-by-step protocols to empower users to achieve high-yield, reproducible outcomes. The inclusion of troubleshooting strategies and a case study further illustrates the practical application of this versatile building block in the synthesis of complex organic molecules.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's utility stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[4]

The core of the Suzuki-Miyaura reaction involves the coupling of an organoboron species, typically a boronic acid or its ester derivative, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5] This powerful transformation enables the construction of biaryl, vinyl-aryl, and other conjugated systems that are prevalent in biologically active molecules.[6][7]

Reagent Profile: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block for introducing a substituted phenyl ring with unique electronic properties into a target molecule. The presence of two strong electron-withdrawing groups, the acetyl and trifluoromethyl moieties, significantly influences its reactivity and the properties of the resulting coupled products.[6][8]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₈BF₃O₃
Molecular Weight 247.96 g/mol
Appearance Off-white to white powder
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF)

The electron-deficient nature of this boronic acid can present both opportunities and challenges in Suzuki-Miyaura couplings. While it can enhance the rate of reductive elimination, the final step of the catalytic cycle, it may also impact the crucial transmetalation step.[9][10] Understanding these electronic effects is paramount for successful reaction optimization. The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6][7][11]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[5][12][13] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'B(OH)3]⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Ar'B(OH)2 (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid Ar'B(OH)3 Boronate Complex Ar'B(OH)2->Ar'B(OH)3 + Base (OH⁻) Base Base (e.g., K₃PO₄, Cs₂CO₃) Ar'B(OH)3->Transmetalation Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[13][14] The reactivity of the halide is generally I > Br > Cl.[3]

  • Transmetalation: This is often the rate-limiting step. The organic group from the activated boronic acid (the boronate species) is transferred to the palladium center, displacing the halide.[15] The base is crucial in this step, as it activates the boronic acid, making it more nucleophilic.[2][16]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][14]

Experimental Protocols

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid requires particular attention to these parameters.

General Considerations and Reagent Selection
  • Palladium Source: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium-ligand complexes (precatalysts).[9][17] For challenging couplings, modern precatalysts often offer superior performance due to their air and moisture stability and the efficient generation of the active Pd(0) species.[17]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[12] For electron-deficient boronic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Herrmann-Beller (palladacycles) families, are often highly effective.[9][17] N-heterocyclic carbene (NHC) ligands are also excellent choices, offering high stability and activity.[17]

  • Base: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[18] For couplings involving electron-deficient partners, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate (Na₂CO₃).[18][19]

  • Solvent: A range of solvents can be employed, often as a mixture with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[20] The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

  • Degassing: It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupling byproducts.[19][21] This is typically achieved by sparging the solvent with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[21]

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid with a generic aryl bromide.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Reaction Vessel Reagents 2. Add Solids Setup->Reagents Degas 3. Degas System Reagents->Degas Solvent 4. Add Degassed Solvent Degas->Solvent Heat 5. Heat and Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Dilute 8. Dilute and Wash Cool->Dilute Dry 9. Dry Organic Layer Dilute->Dry Concentrate 10. Concentrate Dry->Concentrate Purify 11. Purify (Chromatography) Concentrate->Purify

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 6 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[19]

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.[22]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (0.75 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G2, 0.01 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Anhydrous 1,4-Dioxane, 3 mL)

  • Microwave vial with a magnetic stir bar

Procedure:

  • In a microwave vial, combine the aryl chloride, (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, palladium precatalyst, and base.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.[20]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[19]2. Insufficiently degassed system.[21]3. Inappropriate base or solvent.[18]4. Degradation of boronic acid.[21]1. Use a fresh batch of catalyst or a more active precatalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Use fresh boronic acid or consider a more stable derivative like a pinacol ester.[21]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.[12][19]2. High reaction temperature.1. Improve degassing procedure.2. Lower the reaction temperature and extend the reaction time.
Protodeborylation (Loss of Boronic Acid Group) 1. Presence of excess water or protic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible and ensure reagents are dry.2. Monitor the reaction closely and stop it once the starting material is consumed.

Case Study: Synthesis of a Novel Kinase Inhibitor Precursor

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid was successfully employed in the synthesis of a key intermediate for a novel series of kinase inhibitors. The target molecule required the coupling of the boronic acid with 2-bromo-6-methoxypyridine. Initial attempts using standard Pd(PPh₃)₄ and Na₂CO₃ in DME/water resulted in low yields (<20%) due to significant protodeborylation of the electron-deficient boronic acid.

Optimized Conditions:

  • Catalyst System: XPhos-Pd-G3 (2 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (10:1)

  • Temperature: 95 °C

  • Time: 4 hours

Under these optimized conditions, the desired product was isolated in an 88% yield, demonstrating the critical importance of selecting a highly active catalyst and a suitable base for this challenging transformation.

Conclusion

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a powerful and versatile reagent for introducing a key pharmacophore into complex molecules via the Suzuki-Miyaura cross-coupling reaction. While its electron-deficient nature requires careful consideration of reaction parameters, a rational approach to catalyst, ligand, and base selection can lead to highly efficient and reproducible outcomes. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists seeking to leverage this important building block in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • MIT Open Access Articles. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • PMC. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]

  • PMC. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Semantic Scholar. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Electron-Poor Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Electron-Deficient Partners in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl structures is paramount.[3] The standard mechanism, proceeding through a Pd(0)/Pd(II) catalytic cycle, involves oxidative addition, transmetalation, and reductive elimination.[4]

However, the reliability of this powerful transformation is significantly tested when one of the coupling partners is an electron-poor boronic acid. These substrates, characterized by aryl rings bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, polyfluorinated rings) or certain electron-deficient heterocycles, introduce specific mechanistic hurdles that can dramatically reduce reaction efficiency.[5][6] The primary challenges are twofold: a kinetically sluggish transmetalation step and a heightened propensity for protodeboronation.[7]

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of these challenges and presents robust, field-proven protocols to overcome them. We will explore the mechanistic rationale behind strategic choices for catalysts, ligands, bases, and the use of stabilized boronic acid surrogates to ensure successful and reproducible cross-coupling outcomes.

Mechanistic Hurdles with Electron-Poor Boronic Acids

The success of the Suzuki-Miyaura coupling hinges on the delicate balance of the rates of the elementary steps in the catalytic cycle. Electron-poor boronic acids disrupt this balance primarily at the transmetalation stage.

  • Reduced Nucleophilicity and Slow Transmetalation: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by the activation of the boronic acid with a base to form a more nucleophilic "ate" complex (boronate).[8] When the aryl group is electron-deficient, its inherent nucleophilicity is reduced, slowing down this critical transfer step. This can lead to incomplete conversion and the accumulation of palladium-halide intermediates.

  • Increased Protodeboronation: Electron-withdrawing groups increase the Lewis acidity of the boron atom. This makes the carbon-boron bond more susceptible to cleavage by proton sources (protodeboronation), a common side reaction under the basic conditions required for coupling.[7][9] This irreversible decomposition of the boronic acid starting material is a major pathway for yield loss, particularly at elevated temperatures.[10]

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the transmetalation step, which becomes the rate-limiting bottleneck for electron-poor boronic acids.

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar¹-X) pd_transmetalation Ar¹-Pd(II)(Ar²)L₂ pd_oxidative->pd_transmetalation Transmetalation (Ar²-B(OH)₂ + Base) [Rate-Limiting Step for Electron-Poor Systems] pd_transmetalation->pd0  Regeneration  of Catalyst product Ar¹-Ar² pd_transmetalation->product Reductive Elimination center start Boronic_Acid_Surrogates sub_pinacol Pinacol Ester R-B(O₂C₂Me₄) boronic_acid { R-B(OH)₂ | (Active Species)} sub_pinacol:f0->boronic_acid:f0 Slow Hydrolysis sub_mida MIDA Boronate R-B(MIDA) sub_mida:f0->boronic_acid:f0 Slow Hydrolysis sub_bf3k Trifluoroborate [R-BF₃]K sub_bf3k:f0->boronic_acid:f0 Hydrolysis catalytic_cycle Enters Catalytic Cycle boronic_acid->catalytic_cycle + Base

Sources

Application Note: Functionalization of the Acetyl Group in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a high-value "tri-functional" scaffold in medicinal chemistry. It offers three distinct handles for diversification:

  • Boronic Acid: A handle for Suzuki-Miyaura cross-coupling or conversion to hydroxyls/amines.[1]

  • Trifluoromethyl (-CF3): A metabolic stability enhancer that modulates lipophilicity and electronic properties.[1][2]

  • Acetyl Group: The focal point of this guide—a versatile electrophile for constructing amines, chiral alcohols, or heterocycles.

The Challenge: The primary challenge in functionalizing the acetyl group is the chemoselectivity required to preserve the C-B bond.[1] Boronic acids are Lewis acidic and susceptible to protodeboronation under harsh acidic/basic conditions or oxidation by peroxides.[1] Furthermore, the electron-withdrawing -CF3 group at the meta-position significantly increases the electrophilicity of the acetyl carbonyl, altering reaction kinetics compared to standard acetophenones.

The Solution: This guide prioritizes a "Protect-Functionalize-Couple" workflow. We strongly recommend converting the free boronic acid to a pinacol ester prior to acetyl functionalization.[1] This renders the boron moiety chromatography-stable and chemically inert to most reducing agents and nucleophiles.[1]

Strategic Workflow Visualization

The following diagram outlines the logical flow for processing this scaffold, minimizing side reactions.

G Start (3-Acetyl-5-(trifluoromethyl)phenyl) boronic acid Protect Step 1: Protection (Pinacol Ester Formation) Start->Protect Pinacol, MgSO4 Branch Target Moiety? Protect->Branch Amine Step 2A: Reductive Amination (Benzylamines) Branch->Amine R-NH2, NaBH(OAc)3 Alcohol Step 2B: Asymmetric Reduction (Chiral Alcohols) Branch->Alcohol Ru-Cat, HCO2H Hetero Step 2C: Condensation (Pyrazoles/Thiazoles) Branch->Hetero Hydrazine/Thiourea Couple Step 3: Suzuki Coupling (Drug Candidate) Amine->Couple Alcohol->Couple Hetero->Couple

Figure 1: Strategic workflow emphasizing early-stage boron protection to ensure chemoselectivity during acetyl group modification.

Protocol 1: Boronic Acid Protection (Pinacol Ester Formation)

Rationale: Free boronic acids are difficult to purify via silica gel chromatography (streaking, interaction with silanols) and can interfere with Lewis acid-catalyzed reactions. The pinacol ester is robust, lipophilic, and silica-stable.

Materials
  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (MgSO4) (anhydrous, 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the boronic acid in 50 mL of DCM.

  • Addition: Add pinacol (11 mmol) and anhydrous MgSO4 (20 mmol). The MgSO4 acts as a water scavenger to drive the equilibrium forward.[1]

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Note: Boronic esters stain poorly with UV but well with KMnO4; the ester will have a higher Rf than the free acid).[1]

  • Workup: Filter the mixture through a fritted funnel to remove hydrated MgSO4.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil usually crystallizes upon standing or trituration with hexanes.[1]

  • Yield Expectation: >95%. The product, 2-(3-acetyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is now ready for functionalization.

Protocol 2: Reductive Amination (Synthesis of Benzylamines)

Rationale: The -CF3 group makes the ketone carbonyl highly electrophilic, facilitating rapid imine formation. However, it also reduces the basicity of the intermediate imine. We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the ketone before the imine is formed.[1]

Reaction Mechanism & Logic

The reaction proceeds via an iminium ion intermediate.[1][3][4] The -CF3 group (electron-withdrawing) destabilizes the positive charge on the iminium carbon inductively, but this is outweighed by the initial facilitation of nucleophilic attack by the amine.

Materials
  • Pinacol ester substrate (from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Procedure
  • Imine Formation: In a vial, dissolve the pinacol ester substrate (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Acid Activation: Add AcOH (1.0 mmol). Critical: The acid catalyzes the formation of the imine/iminium species.[1][4]

  • Mixing: Stir for 30–60 minutes at RT. (For bulky amines, add 3Å molecular sieves to sequester water).

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (H2) may occur if moisture is present.[1]

  • Completion: Stir overnight at RT. Monitor by LC-MS.[1] The target mass will be M+1 (amine product).[1]

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol 3: Asymmetric Transfer Hydrogenation (Synthesis of Chiral Alcohols)

Rationale: Drug candidates often require high enantiopurity.[1] The Noyori Asymmetric Transfer Hydrogenation (ATH) is superior to CBS reduction for this scaffold because it avoids the use of reactive boranes that might interact with the pinacol ester or the trifluoromethyl group.

Materials
  • Pinacol ester substrate (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1–2 mol%)

  • Formic Acid/Triethylamine complex (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step Procedure
  • Degassing: Sparge the DCM with nitrogen for 15 minutes prior to use.[1] Oxygen can deactivate the Ruthenium catalyst.[1]

  • Catalyst Loading: In a Schlenk flask, dissolve the substrate (1.0 mmol) in degassed DCM (2 mL). Add the Ru-catalyst (0.01 mmol).[1]

  • Hydrogen Source: Add the Formic Acid/TEA complex (0.5 mL, excess).

    • Mechanism:[1][3][4][5][6] Formate acts as the hydride donor.[1][4] The chiral diamine ligand on Ruthenium directs the hydride attack to the Si or Re face of the ketone, induced by the steric bulk of the -CF3 and phenyl ring.

  • Reaction: Stir at 25–30°C for 12–24 hours.

    • Checkpoint: The -CF3 group enhances the reaction rate compared to unsubstituted acetophenones due to increased carbonyl electrophilicity.[1]

  • Workup: Dilute with water, extract with DCM. Wash organic layer with saturated NaHCO3 to remove excess formic acid.[1]

  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). Expect >90% ee.[1][5]

Data Summary & Comparison

Reaction TypeReagentKey IntermediateCritical ParameterCompatibility with -B(pin)
Protection Pinacol / MgSO4Boronate EsterWater removalExcellent
Reductive Amination Amine / STAB / AcOHIminium IonpH ~5 (AcOH)Excellent
Asymmetric Reduction Ru-TsDPEN / HCO2HRuthenium-HydrideO2 exclusionGood (Avoid strong bases)
Heterocycle (Pyrazole) Hydrazine / EtOHHydrazoneTemperatureExcellent

Troubleshooting & "Senior Scientist" Insights

  • The "Boron-Migration" Risk: During oxidation reactions (e.g., Baeyer-Villiger), the carbon-boron bond can migrate to an oxygen, converting the boronic acid to a phenol (oxidation). Avoid m-CPBA or H2O2 while the boron group is present.[1]

  • Trifluoromethyl Effect: The -CF3 group makes the alpha-protons (CH3 of the acetyl) more acidic (pKa ~18-19 vs ~24 for acetone). If using strong bases (e.g., LDA, NaH) for alkylation, use exactly 1.0 equivalent to avoid deprotonating the aromatic ring or attacking the boron center.

  • Suzuki Coupling Sequencing: Always perform the acetyl functionalization before the Suzuki coupling.[1] The acetyl chemistry (especially reduction) is cleaner on the simple building block than on a complex biaryl coupled product.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Advanced Protocols for the Synthesis of Trifluoromethylated Heterocycles via Boronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Strategic Rationale & Introduction

The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. The "magic methyl" effect of the –CF₃ group dramatically alters a parent molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity[1].

While traditional methods relied on harsh conditions (e.g., Swarts reaction) or pre-functionalized halogenated starting materials, the use of heteroaryl boronic acids and their pinacol esters (Bpin) has emerged as a superior approach. Boronic acid derivatives are bench-stable, commercially abundant, and offer orthogonal reactivity that is highly tolerant of complex functional groups[2]. By leveraging copper-mediated or copper-catalyzed cross-coupling, we can achieve site-specific trifluoromethylation that outcompetes non-selective innate C–H functionalization[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

As an application scientist, selecting the correct reagent system requires understanding the underlying reaction mechanisms and the specific failure points of heterocyclic chemistry.

The Radical Pathway vs. The Electrophilic Pathway

The synthesis generally proceeds via one of two distinct mechanisms, dictated by the nature of the –CF₃ source:

  • The Radical Pathway (Langlois' Reagent): Utilizing sodium trifluoromethanesulfinate (NaSO₂CF₃) and an oxidant like tert-butyl hydroperoxide (TBHP) generates electrophilic CF₃ radicals (CF₃•) in situ[3].

    • Causality of Choice: This method is highly scalable and cost-effective because it avoids expensive fluorinated gases or complex hypervalent iodine reagents. However, it typically requires stoichiometric amounts of copper (e.g., CuCl) because the metal acts as both a radical trap and a redox participant, transitioning to a high-valent Cu(III) species before reductive elimination[3].

  • The Electrophilic Pathway (YlideFluor or Umemoto's Reagent): These reagents deliver a formal "CF₃⁺" to a Cu(I) catalyst, directly forming a [Cu(III)–CF₃] intermediate[2].

    • Causality of Choice: This pathway is fully catalytic. A critical insight here is the use of boronic acid pinacol esters (Bpin) instead of free boronic acids. Free heteroaryl boronic acids (especially electron-deficient pyridines or pyrimidines) are highly prone to competitive protodeboronation in the basic media required for transmetalation. Bpin esters, activated by a specific base like LiOH, undergo controlled transmetalation without premature hydrolysis, drastically improving yields[4].

Quantitative Reagent Comparison

To streamline your experimental design, the following table summarizes the key parameters of the most robust boronic acid trifluoromethylation systems.

Reagent SystemCF₃ NatureCopper SourceBoron SubstrateTypical YieldsKey Advantage
NaSO₂CF₃ + TBHP Radical (CF₃•)CuCl (1.0 equiv)Boronic Acids40–80%Bench-stable, lowest cost, open-air compatibility[3].
YlideFluor Electrophilic (CF₃⁺)CuI (10 mol%)Bpin Esters60–95%Fully catalytic, excellent for basic N-heterocycles[4].
Umemoto's Reagent Electrophilic (CF₃⁺)Cu(OAc)₂ (10 mol%)Boronic Acids50–85%Mild conditions, highly moisture tolerant[2].

Visualizing the Catalytic Cycle

The following diagram illustrates the fully catalytic electrophilic pathway (e.g., using YlideFluor), highlighting the critical transmetalation and reductive elimination steps.

G Cu1 Cu(I) Catalyst Cu3_1 [Cu(III)-CF3] Intermediate Cu1->Cu3_1 CF3+ Transfer OxAdd Oxidative Addition (CF3+ Source) OxAdd->Cu3_1 Cu3_2 [Heteroaryl-Cu(III)-CF3] Cu3_1->Cu3_2 Base-Assisted Transmet Transmetalation (Heteroaryl-Bpin + Base) Transmet->Cu3_2 RedElim Reductive Elimination Cu3_2->RedElim RedElim->Cu1 Cu(I) Regeneration Product Heteroaryl-CF3 RedElim->Product Release

Catalytic cycle of Cu-mediated electrophilic trifluoromethylation of boronic acid esters.

Experimental Workflows & Self-Validating Protocols

Protocol A: Cu-Mediated Radical Trifluoromethylation (Sanford Method)

Best for: Early-stage screening, cost-sensitive scale-ups, and electron-neutral/rich heteroaryl boronic acids.

Materials:

  • Heteroaryl boronic acid (0.5 mmol)

  • NaSO₂CF₃ (Langlois' Reagent) (1.5 mmol, 3.0 equiv)

  • TBHP (70% aqueous solution) (2.5 mmol, 5.0 equiv)

  • CuCl (0.5 mmol, 1.0 equiv)

  • Solvent: MeOH / DCM / H₂O (5:5:4 v/v/v)

Step-by-Step Procedure:

  • Preparation: In a 20 mL glass vial equipped with a magnetic stir bar, add the heteroaryl boronic acid, NaSO₂CF₃, and CuCl.

    • Causality: No inert atmosphere is required. The robustness of the CF₃ radical allows this reaction to be run in open air[3].

  • Solvent Addition: Add the MeOH/DCM/H₂O mixture.

    • Causality: This specific biphasic mixture is critical. It ensures the simultaneous solvation of the highly polar inorganic Langlois salt and the organic boronic acid, preventing localized concentration gradients.

  • Initiation: Add the aqueous TBHP dropwise over 1 minute at room temperature.

    • Self-Validation Checkpoint: The reaction mixture should transition from a pale blue/green (Cu(I)/Cu(II) resting state) to a deep, dark color. This visual cue confirms the successful single-electron oxidation and generation of the active radical species.

  • Reaction: Stir vigorously at room temperature for 15 hours.

  • Workup & Validation: Dilute with water and extract with DCM (3 x 10 mL). Dry the organic layer over Na₂SO₄.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the organic layer, dilute in CDCl₃, and run a crude ¹⁹F NMR. The complete disappearance of the NaSO₂CF₃ peak (approx. -87 ppm) and the emergence of a singlet between -60 to -64 ppm confirms successful product formation.

Protocol B: Cu-Catalyzed Electrophilic Trifluoromethylation (Shen Method)

Best for: Sensitive N-heterocycles (pyridines, pyrimidines, quinolines) and substrates prone to protodeboronation.

Materials:

  • Heteroaryl boronic acid pinacol ester (Bpin) (0.10 mmol)

  • YlideFluor (0.10 mmol, 1.0 equiv)

  • CuI (0.01 mmol, 10 mol%)

  • 1,10-phenanthroline (0.02 mmol, 20 mol%)

  • LiOH (0.30 mmol, 3.0 equiv)

  • Solvent: Anhydrous DMF (1.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI and 1,10-phenanthroline in 0.5 mL of DMF. Stir for 10 minutes.

    • Causality: 1,10-phenanthroline acts as a stabilizing bidentate ligand. Pre-mixing ensures the formation of the active [Cu(phen)]⁺ complex, preventing CuI aggregation and precipitation[4].

  • Substrate & Base Addition: Add the heteroaryl-Bpin and LiOH, followed by the remaining 0.5 mL of DMF.

    • Causality: LiOH is the optimal base here. It is strong enough to coordinate with the Bpin ester to form the reactive "ate" complex required for transmetalation, but mild enough to prevent the degradation of the YlideFluor reagent[4].

  • Electrophile Addition: Add YlideFluor in one portion. Stir at room temperature for 12 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

    • Self-Validation Checkpoint: Perform GC-MS on the crude extract. Look for the mass shift of +69 Da (addition of CF₃) minus the mass of the Bpin group. The absence of the[M - Bpin + H] peak confirms that the LiOH/Bpin strategy successfully suppressed the protodeboronation side-reaction[4].

References

  • [1] Title: Innate C-H trifluoromethylation of heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) URL:

  • [3] Title: Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) Source: Organic Letters (ACS / NIH PMC) URL:

  • [2] Title: Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent Source: Chemical Communications (RSC) URL:

  • [4] Title: Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor Source: Organic Letters (ACS) URL:

Sources

Application Notes & Protocols: Chan-Lam Coupling of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, represents a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.[1] This reaction facilitates the linkage of aryl boronic acids with a diverse range of N-H and O-H containing nucleophiles, including amines, amides, alcohols, and phenols.[2] Key advantages over traditional palladium-catalyzed methods include generally milder reaction conditions, the use of a more abundant and less expensive copper catalyst, and a remarkable tolerance to air and moisture, which simplifies the experimental setup.[3]

This guide focuses on a particularly relevant, yet challenging substrate: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid . This molecule is of significant interest to medicinal chemists and drug development professionals. The acetyl and trifluoromethyl substituents are potent electron-withdrawing groups (EWGs) and are prevalent motifs in pharmacologically active compounds, influencing properties such as metabolic stability, binding affinity, and cell permeability. However, the very electronic properties that make this moiety desirable also render the boronic acid less reactive in cross-coupling reactions.[4][5]

The objective of this document is to provide researchers with a robust, detailed protocol and the underlying scientific rationale for successfully employing (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in Chan-Lam coupling reactions. We will delve into the reaction mechanism, provide step-by-step procedures for N- and O-arylation, and offer comprehensive troubleshooting guidance to navigate the challenges associated with electron-deficient substrates.

Mechanism and Rationale for Electron-Deficient Substrates

The Chan-Lam coupling is understood to proceed through a Cu(I)/Cu(III) or Cu(II)-centered catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves three primary steps: ligand exchange, transmetalation, and reductive elimination.[1][6]

  • Coordination & Ligand Exchange: The reaction initiates with the coordination of the N-H or O-H nucleophile to the copper(II) catalyst (commonly copper (II) acetate). A base, typically a tertiary amine, facilitates the deprotonation of the nucleophile, forming a copper-amide or copper-alkoxide intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center. This step involves the formation of a copper-aryl species. For electron-deficient boronic acids like the topic of this guide, this step can be rate-limiting due to the reduced nucleophilicity of the aryl ring.

  • Reductive Elimination: The final C-N or C-O bond is formed from a putative high-valent Cu(III) intermediate, releasing the desired arylated product.[2] The copper catalyst is reduced to Cu(I) in the process. An oxidant, typically atmospheric oxygen, is required to regenerate the active Cu(II) or Cu(III) catalyst for the next cycle.[2][7]

dot digraph "Chan_Lam_Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8]; edge [fontname="Arial", fontsize=10];

// Node Definitions Cu_II [label="Cu(II) Catalyst\n(e.g., Cu(OAc)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Amide [label="Copper(II)-Amide/Alkoxide\n[LₙCu(II)-NuR]", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_III [label="Copper(III) Intermediate\n[Ar-Cu(III)(NuR)-Lₙ]", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product Formed\n(Ar-NuR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu_I [label="Cu(I) Species", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions with labels Cu_II -> Cu_Amide [label="+ R-NuH, Base\n- Base-H⁺", color="#4285F4"]; Cu_Amide -> Cu_III [label="+ Ar-B(OH)₂\n(Transmetalation)", color="#EA4335"]; Cu_III -> Product [label="Reductive\nElimination", color="#34A853"]; Cu_III -> Cu_I [style=invis]; // Invisible edge for positioning Product -> Cu_I [label="", style=invis]; Cu_III -> Cu_I [label="", color="#5F6368", constraint=false, len=0.5]; Cu_I -> Cu_II [label="Oxidation\n(O₂, air)", color="#FBBC05"];

// Invisible edges for layout control {rank=same; Cu_II; Cu_I;} {rank=same; Cu_Amide; Cu_III;} Product [pos="5,0!"]; Cu_I [pos="2.5,-1.5!"]; }

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

The strong electron-withdrawing nature of the acetyl and trifluoromethyl groups on (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid decreases the electron density on the ipso-carbon attached to the boron atom. This electronic deficit can hinder the transmetalation step, often necessitating more forcing conditions (e.g., elevated temperatures or the use of specific ligands) compared to electron-rich or neutral arylboronic acids.[4][5]

Detailed Experimental Protocols

The following protocols provide a starting point for the N-arylation of an amine and O-arylation of a phenol. Optimization may be required for specific substrates.

Protocol 1: N-Arylation of Benzylamine

This protocol describes the coupling of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid with benzylamine.

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid246.011230.51.0
Benzylamine107.1564.30.61.2
Copper(II) Acetate (Cu(OAc)₂)181.6390.80.51.0
Pyridine79.10118.71.53.0
Dichloromethane (DCM), anhydrous-5.0 mL--
4Å Molecular Sieves-~500 mg--
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (123 mg, 0.5 mmol), Copper(II) Acetate (90.8 mg, 0.5 mmol), and activated 4Å molecular sieves (~500 mg).

  • Atmosphere: The flask is left open to the air. An air-filled balloon can be attached via a needle to ensure a consistent supply of oxygen, though this is often not necessary.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (5.0 mL). Begin stirring the resulting suspension. Add pyridine (118.7 mg, 1.5 mmol), followed by benzylamine (64.3 mg, 0.6 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the boronic acid.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing the pad with additional DCM (2 x 10 mL).

  • Extraction: Combine the filtrates and wash with 1 M aqueous HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated amine.

Protocol 2: O-Arylation of 4-Methoxyphenol

This protocol details the synthesis of a diaryl ether using 4-methoxyphenol.

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid246.011230.51.0
4-Methoxyphenol124.1474.50.61.2
Copper(II) Acetate (Cu(OAc)₂)181.6390.80.51.0
Triethylamine (Et₃N)101.19151.81.53.0
Dichloromethane (DCM), anhydrous-5.0 mL--
  • Preparation: In a 25 mL round-bottom flask with a stir bar, combine (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (123 mg, 0.5 mmol), 4-methoxyphenol (74.5 mg, 0.6 mmol), and Copper(II) Acetate (90.8 mg, 0.5 mmol).

  • Atmosphere: The reaction is run open to the atmosphere.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (5.0 mL) and begin stirring. Add triethylamine (151.8 mg, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 24-72 hours. Due to the lower nucleophilicity of phenols compared to amines, longer reaction times may be necessary. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.

  • Monitoring: Track the consumption of the starting materials via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (15 mL) and filter through a short plug of silica gel, washing with additional DCM.

  • Extraction: Wash the combined organic layers with 1 M NaOH (2 x 15 mL) to remove unreacted phenol, followed by water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the target diaryl ether.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Weigh Boronic Acid, Cu(OAc)₂, and Nucleophile B Add to Oven-Dried Flask with Stir Bar A->B C Add Anhydrous Solvent (e.g., DCM) B->C D Add Base (e.g., Pyridine) C->D E Stir Vigorously at RT (Open to Air) D->E F Monitor by TLC/LC-MS E->F G Filter (Celite/Silica) F->G H Aqueous Washes (Acid/Base/Brine) G->H I Dry Organic Layer (Na₂SO₄/MgSO₄) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L Isolated Product K->L

Caption: General experimental workflow for Chan-Lam coupling.

Parameter Optimization

For a challenging substrate like (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, systematic optimization may be necessary to achieve high yields. The following table outlines key parameters and their expected impact.

ParameterOptionsRationale & Considerations for this Substrate
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuI, CuClCu(OAc)₂ is the most common and generally effective choice.[8] More Lewis-acidic sources like Cu(OTf)₂ may enhance reactivity but can also promote side reactions. Cu(I) salts like CuI require an efficient oxidant (air) to enter the catalytic cycle. A stoichiometric amount of Cu(OAc)₂ is often a pragmatic starting point.[8]
Base Pyridine, Triethylamine, K₂CO₃, Na₂CO₃An amine base like pyridine or triethylamine is standard.[9] Pyridine can also act as a ligand to the copper center. For sensitive substrates, weaker inorganic bases like K₂CO₃ can be effective, particularly in polar solvents like methanol.[3][10] The base's primary role is to deprotonate the nucleophile.[11]
Solvent DCM, DCE, Toluene, CH₃CN, MeOHDCM is a common non-coordinating solvent. For sluggish reactions, heating in a higher-boiling solvent like DCE or Toluene may be beneficial. Methanol (MeOH) can be an excellent solvent, particularly for couplings with azoles or when using inorganic bases.[10][12]
Temperature Room Temp (RT), 40-80 °CWhile many Chan-Lam couplings proceed at RT, the electron-deficient nature of this substrate may require moderate heating (40-60 °C) to drive the reaction to completion, especially for less nucleophilic partners like phenols or hindered amines.[4]
Additives Ligands (e.g., TMEDA, Phenanthroline), SievesWhile often ligandless, the addition of a bidentate ligand can sometimes accelerate the reaction.[10] The use of 4Å molecular sieves is highly recommended to minimize protodeboronation of the boronic acid, a common side reaction.[11]

Troubleshooting Guide

Encountering issues with Chan-Lam couplings, especially with new or challenging substrates, is common.[13]

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Poor quality or decomposed boronic acid (formation of inactive trimeric boroxine anhydride). 2. Insufficiently reactive conditions for the electron-deficient substrate. 3. Catalyst inhibition.1. Check the purity of the boronic acid. If it is old, consider recrystallizing it or purchasing a fresh batch. 2. Increase the reaction temperature to 40-60 °C. Increase the reaction time. 3. Ensure the nucleophile is pure. Some impurities can chelate to the copper and poison the catalyst. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equiv).
Significant Protodeboronation Presence of water or other protic sources leading to the replacement of the -B(OH)₂ group with -H.1. Use anhydrous solvents. 2. Add activated 4Å molecular sieves to the reaction mixture.[11] 3. Ensure the base (e.g., triethylamine) is dry.
Formation of Phenol Byproduct Oxidation of the boronic acid.This is a known side reaction.[11] Running the reaction under a slightly positive pressure of oxygen can sometimes favor the desired coupling over oxidation, but this must be balanced against increased byproduct formation. Using molecular sieves can help reduce this side reaction.[11]
Homocoupling of Boronic Acid (Biaryl) A common side reaction in many cross-coupling chemistries.This is often difficult to eliminate completely. Modifying the solvent or base can sometimes minimize homocoupling. Ensuring efficient stirring is also important.
Reaction Stalls Catalyst deactivation or consumption of a key reagent.Try adding another portion of the catalyst or base after 24 hours. Ensure the reaction is open to air to allow for catalyst re-oxidation.

Conclusion

The Chan-Lam coupling of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a highly effective method for synthesizing valuable C-N and C-O linked molecular scaffolds for research, pharmaceutical, and materials science applications. While the electron-deficient nature of this substrate presents unique challenges, these can be readily overcome. Success hinges on the careful selection of reaction parameters, the use of high-quality reagents, and a systematic approach to optimization and troubleshooting. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and successfully utilize this important building block in their synthetic endeavors.

References

  • Chan–Lam coupling. (URL: [Link])

  • Chan-Lam Coupling. Organic Chemistry Portal. (URL: [Link])

  • CHAN LAM COUPLING | PPTX. (URL: [Link])

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025). RSC Advances. (URL: [Link])

  • Chan-Lam Coupling Mechanism | Organic Chemistry. (2022). YouTube. (URL: [Link])

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL: [Link])

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). Organic Letters. (URL: [Link])

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. (URL: [Link])

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). (URL: [Link])

  • (PDF) Recent advances in Chan-Lam Coupling Reaction. (2025). ResearchGate. (URL: [Link])

  • Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. ResearchGate. (URL: [Link])

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate. (URL: [Link])

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2026). MDPI. (URL: [Link])

  • Chan-Lam Coupling. (2022). YouTube. (URL: [Link])

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016). Royal Society of Chemistry. (URL: [Link])

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025). PMC. (URL: [Link])

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. (2015). RSC Advances. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI. (URL: [Link])

  • Troubleshooting Ullmann Couplint : r/Chempros. (2023). Reddit. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. (URL: [Link])

  • I desperately need help and I'm out of answers. : r/OrganicChemistry. (2025). Reddit. (URL: [Link])

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PMC. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar. (URL: [Link])

Sources

Application Note: Preparation and Stabilization of Boronate Esters from (3-Acetyl-5-(trifluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic rationale, step-by-step esterification protocols, and analytical quality control.

Scientific Context & Mechanistic Rationale

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a highly functionalized, electronically unique building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The molecule features a 1,3,5-substitution pattern where the boron center is flanked meta to two strong electron-withdrawing groups (EWGs): an acetyl group (


) and a trifluoromethyl group (

).
The Challenge: Protodeboronation and Boroxine Equilibria

Working directly with the free boronic acid presents two distinct challenges:

  • Boroxine Equilibrium: Free arylboronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic trimeric anhydrides (boroxines). This complicates precise stoichiometric control and results in broad, poorly resolved NMR spectra[1].

  • Susceptibility to Protodeboronation: The dual EWGs heavily polarize the C–B bond. Under basic aqueous conditions or prolonged thermal stress, this electron deficiency facilitates heterolytic cleavage of the C–B bond, leading to rapid protodeboronation (yielding 3-(trifluoromethyl)acetophenone as a degraded byproduct)[2][3].

The Solution: Covalent Stabilization via Esterification

Converting the free acid into a cyclic boronate ester (such as a pinacol or neopentyl glycol ester) locks the boron in a monomeric state. Mechanistically, the strong Lewis acidity of the electron-deficient boron center accelerates nucleophilic attack by the diol's hydroxyl groups, making esterification highly efficient[4]. The resulting esters benefit from significant steric shielding, dramatically increasing their stability against premature degradation during subsequent palladium-catalyzed Suzuki-Miyaura cross-couplings[5].

Quantitative Data & Substrate Comparison

To guide experimental design, the physicochemical properties of the free acid and its corresponding esters are summarized below.

PropertyFree Boronic AcidPinacol Ester (PinB)Neopentyl Glycol Ester
Chemical Formula



Molecular Weight 231.96 g/mol 314.09 g/mol 300.06 g/mol
Physical State White to off-white powderCrystalline solidCrystalline solid

B NMR Shift (

)
~28.0 ppm (broad)~30.5 ppm (sharp)~29.0 ppm (sharp)
Stability to Aq. Base Low (Prone to cleavage)High (Sterically shielded)Moderate
Purification Method Difficult (Boroxine eq.)Silica Gel ChromatographyRecrystallization

Reaction Workflows and Degradation Pathways

The following diagram illustrates the strategic pathways for esterification, highlighting the critical need to avoid conditions that trigger protodeboronation.

G BA (3-Acetyl-5-(CF3)phenyl)boronic acid [Highly Electron-Deficient] Cond1 Protocol A: Pinacol, MgSO4 DCM, 25°C, 4h BA->Cond1 Mild Dehydration (Prevents Thermal Cleavage) Cond2 Protocol B: Neopentyl Glycol Toluene, Reflux, 3h BA->Cond2 Azeotropic Distillation (Dean-Stark) Degrad Protodeboronation (Loss of Boron, Ar-H Formation) BA->Degrad Heat / Aqueous Base (Side Reaction) PinB Pinacol Boronate Ester (Sterically Shielded, Stable) Cond1->PinB >90% Yield NeoB Neopentyl Glycol Ester (Kinetically Reactive) Cond2->NeoB >85% Yield SM Suzuki-Miyaura Cross-Coupling (Target API / Material) PinB->SM Pd(0), Mild Base PinB->Degrad Harsh Basic Conditions NeoB->SM Pd(0), Mild Base

Fig 1: Esterification workflows and degradation pathways for electron-deficient arylboronic acids.

Experimental Protocols

Protocol A: Room-Temperature Pinacol Esterification (Recommended)

Rationale: This protocol utilizes anhydrous


 as a chemical desiccant to drive the thermodynamic equilibrium toward the ester at room temperature. By avoiding thermal dehydration, we completely suppress the heat-induced protodeboronation of the highly electron-deficient substrate[2].

Reagents:

  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (5.00 g, 21.5 mmol, 1.0 equiv)

  • Pinacol (2.80 g, 23.7 mmol, 1.1 equiv)

  • Anhydrous Magnesium Sulfate (

    
    ) (7.76 g, 64.5 mmol, 3.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the boronic acid and pinacol in anhydrous DCM.

  • Desiccation: Add anhydrous

    
     to the stirring suspension in a single portion. Seal the flask under a positive pressure of nitrogen.
    
  • Reaction: Stir the heterogeneous mixture vigorously at 25 °C for 4–6 hours.

  • Monitoring: Track reaction progress via TLC (Hexanes/EtOAc 8:2) or

    
    F NMR. The broad streak of the free acid will disappear, replaced by a distinct, higher-
    
    
    
    spot corresponding to the pinacol ester.
  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the hydrated

    
    . Note: 
    
    
    
    can form fine particulates that clog standard glass frits; Celite ensures a clear filtrate. Wash the filter cake with additional DCM (2 × 20 mL).
  • Isolation: Concentrate the combined filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the pure pinacol ester.

Protocol B: Azeotropic Neopentyl Glycol Esterification

Rationale: Neopentyl glycol esters are slightly less sterically hindered than pinacol esters, offering enhanced transmetalation rates in sluggish Suzuki couplings. This protocol uses a Dean-Stark trap for azeotropic water removal[6].

Reagents:

  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (5.00 g, 21.5 mmol, 1.0 equiv)

  • Neopentyl glycol (2.35 g, 22.6 mmol, 1.05 equiv)

  • Anhydrous Toluene (60 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, combine the boronic acid and neopentyl glycol in anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark apparatus fitted with a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C) using a heating mantle. Toluene forms a minimum-boiling azeotrope with the liberated water, which condenses and is trapped in the side-arm.

  • Monitoring: Maintain reflux for 2–3 hours until water collection in the Dean-Stark trap ceases. Critical Warning: Do not prolong reflux unnecessarily. Extended thermal stress on the electron-deficient C–B bond can induce trace protodeboronation[3].

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot hexanes to yield the pure neopentyl glycol ester.

Analytical Tracking & Quality Control

To ensure the integrity of the self-validating system, utilize the following analytical checks:

  • 
    F NMR Monitoring:  The 
    
    
    
    group acts as an excellent internal probe. The chemical shift of the fluorine atoms will change slightly upon esterification. More importantly, if protodeboronation occurs, the formation of 3-(trifluoromethyl)acetophenone will be immediately obvious due to a significant downfield shift in the
    
    
    F spectrum.
  • 
    B NMR Spectroscopy:  The free boronic acid typically presents as a broad signal around ~28 ppm (due to quadrupolar relaxation and boroxine exchange). Upon successful conversion to the pinacol ester, this signal sharpens dramatically and shifts to ~30.5 ppm.
    
  • 
    H NMR Verification:  Confirm the integration of the pinacol methyl groups. A sharp 12H singlet at ~1.35 ppm is the definitive marker of successful pinacol ester formation.
    

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814-14826. URL:[Link]

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). "Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365-5368. URL:[Link]

  • Wang, C., Wang, Y., & Liu, Y. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7(57), 35704-35708. URL:[Link]

  • Hall, D. G. (Ed.). (2011). "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH. URL:[Link]

  • Morgan, A. B., Jurs, J. L., & Tour, J. M. (2008). "Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives." Organic Process Research & Development, 12(6), 1195-1197. URL:[Link]

Sources

Applications of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in Agrochemical Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Agrochemical Researchers.

Utilizing (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid as a Linchpin Intermediate

Executive Summary

In modern agrochemical discovery, the trifluoromethyl (


)  group is ubiquitous due to its ability to enhance lipophilicity (LogP) and metabolic stability, thereby improving the bioavailability and persistence of active ingredients (AIs). (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid  (CAS: 824390-21-8) represents a high-value "linchpin" building block. It offers a unique dual-functionality:
  • The Boronic Acid: Facilitates rapid construction of biaryl or aryl-heteroaryl cores via Suzuki-Miyaura cross-coupling.

  • The Acetyl Group: Serves as a versatile "masked" heterocycle precursor, allowing for the downstream synthesis of pyrazoles, isoxazoles, or thiazoles—motifs central to SDHI fungicides and PPO inhibitor herbicides.

This guide details the strategic application of this reagent in synthesizing next-generation crop protection agents, focusing on Succinate Dehydrogenase Inhibitor (SDHI) analogs and Protoporphyrinogen Oxidase (PPO) inhibitors.

Strategic Applications in Agrochemical Design
A. Synthesis of Biaryl SDHI Fungicide Scaffolds

Modern SDHI fungicides (e.g., Fluxapyroxad, Bixafen) often feature a biaryl core where an electron-deficient phenyl ring is linked to a pyrazole-carboxamide unit. The (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid allows for the direct installation of the lipophilic phenyl ring onto a heteroaryl halide.

  • Mechanism: The boronic acid undergoes Pd-catalyzed cross-coupling with a halogenated pyrazole or pyridine.

  • Advantage: The meta-positioning of the acetyl and trifluoromethyl groups mimics the substitution patterns found in highly active commercial fungicides, providing a handle (acetyl) for further derivatization into hydrazones or heterocycles that improve binding affinity to the ubiquinone-binding site of complex II.

B. Construction of Phenyl-Pyrazole PPO Herbicides

PPO inhibitors (e.g., Pyraflufen-ethyl analogs) typically consist of a phenyl ring substituted with a heterocycle.[1][2] The acetyl group on this boronic acid is a critical synthetic handle.

  • Workflow:

    • Coupling: Attach the phenyl ring to a core scaffold.

    • Annulation: Convert the pendant acetyl group into a pyrazole ring via condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine.

    • Result: A 3-(trifluoromethyl)phenyl-pyrazole moiety, a privileged structure in herbicide chemistry.[3]

Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling

Targeting the Biaryl Core for SDHI Analogs

Rationale: Electron-deficient boronic acids (due to the


 group) can suffer from protodeboronation. This protocol uses a specialized catalyst system and base to maximize turnover and suppress side reactions.

Materials:

  • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (1.2 equiv)

  • Heteroaryl Halide (e.g., 2-chloro-3-(difluoromethyl)pyridine) (1.0 equiv)

  • Catalyst:

    
     (3 mol%) – Chosen for stability and efficiency with electron-poor substrates.
    
  • Base:

    
     (3.0 equiv) – Anhydrous phosphate minimizes hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the heteroaryl halide (1.0 mmol), boronic acid (1.2 mmol, 278 mg),

    
     (3.0 mmol, 636 mg), and catalyst (0.03 mmol, 24 mg). Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the halide.

    • Checkpoint: The product should appear as a distinct peak with mass [M+H]+ corresponding to the coupled biaryl.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: "One-Pot" Acetyl-to-Pyrazole Annulation

Converting the Intermediate to a Bioactive Heterocycle

Rationale: The acetyl group is transformed into a pyrazole, a key pharmacophore in agrochemicals. This method avoids the isolation of the unstable enaminone intermediate.

Step-by-Step Procedure:

  • Enaminone Formation: Dissolve the biaryl ketone product from Protocol A (1.0 mmol) in DMF-DMA (Dimethylformamide dimethyl acetal) (5 mL).

  • Heating: Reflux at 110°C for 3 hours.

    • Mechanism:[4][5] This converts the acetyl group (

      
      ) into an enaminone (
      
      
      
      ).
  • Cyclization: Evaporate excess DMF-DMA under reduced pressure. Redissolve the residue in Ethanol (10 mL).

  • Hydrazine Addition: Add Hydrazine Hydrate (1.5 equiv) or a substituted Hydrazine (e.g., Methylhydrazine) to the solution.

  • Final Reflux: Heat at 80°C for 2 hours.

  • Isolation: Cool and pour into ice water. The pyrazole product often precipitates as a solid. Filter and recrystallize from Ethanol/Water.

Data Summary & Validation

Table 1: Expected Yields and Reaction Parameters

Reaction StageKey ReagentCritical ParameterTypical YieldCommon Pitfalls
Suzuki Coupling

Inert Atmosphere (

free)
85–92%Protodeboronation if temp >100°C
Enaminone Formation DMF-DMAAnhydrous conditions>95% (crude)Incomplete conversion if water present
Pyrazole Cyclization HydrazinepH control (neutral/slightly acidic)78–85%Regioisomer formation (if using substituted hydrazine)
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways enabled by this boronic acid, leading to two distinct classes of agrochemical actives.

Agrochemical_Synthesis BoronicAcid (3-Acetyl-5-(trifluoromethyl)phenyl) boronic acid Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) BoronicAcid->Coupling + Heteroaryl Halide Intermediate Biaryl Ketone Intermediate (Core Scaffold) Coupling->Intermediate C-C Bond Formation PathA Pathway A: SDHI Fungicide Analog Intermediate->PathA PathB Pathway B: PPO Herbicide Analog Intermediate->PathB StepA1 Functionalization of Acetyl Group (e.g., Oximation, Hydrazone) PathA->StepA1 StepB1 Annulation with DMF-DMA/Hydrazine (Pyrazole Formation) PathB->StepB1 FinalA Target: Fluxapyroxad-Type Biaryl Amide StepA1->FinalA Amide Coupling FinalB Target: Phenyl-Pyrazole Herbicide StepB1->FinalB Cyclization

Caption: Divergent synthetic pathways utilizing (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid to access major fungicide and herbicide classes.

References
  • Suzuki-Miyaura Coupling in Agrochemicals

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Source:[Link]

  • Synthesis of Fluxapyroxad Analogs

    • Li, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8397–8408.
    • Source:[Link]

  • Pyrazole Synthesis via Enaminones (Agrochemical Context)

    • Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles: Application to the Synthesis of P38 Kinase Inhibitors. The Journal of Organic Chemistry, 75(18), 6290–6293.
    • Source:[Link]

  • Trifluoromethyl Group in Crop Protection

    • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[1] Journal of Fluorine Chemistry, 167, 16-29.

    • Source:[Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yields for electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is engineered for drug development professionals and process chemists dealing with one of the most notoriously difficult transformations in organic synthesis: the Suzuki-Miyaura coupling of electron-deficient and heteroaromatic boronic acids.

Below, we dissect the thermodynamic and kinetic root causes of reaction failure, provide data-driven optimization strategies, and supply self-validating experimental protocols to rescue your yields.

The Core Problem: Kinetics of Failure

Electron-deficient boronic acids (e.g., polyfluorophenyl, 2-pyridyl, nitro-substituted, and 5-thiazolyl boronic acids) suffer from a dual kinetic penalty during Suzuki coupling:

  • Retarded Transmetallation: The electron-withdrawing groups deplete electron density on the boron atom. This makes the formation of the critical nucleophilic boronate complex—the actual species that transmetallates to the Palladium(II) center—thermodynamically less favorable and kinetically sluggish[1][2].

  • Accelerated Protodeboronation (PDB): The highly polarized C-B bond is exceptionally vulnerable to hydrolytic cleavage. Under standard basic, aqueous coupling conditions, the boronic acid is rapidly protonated, yielding a dead-end simple arene (Ar-H)[1][3].

Because transmetallation is slow, the boronic acid lingers in the harsh reaction mixture, allowing the rapid PDB pathway to outcompete the catalytic cycle[1].

Pathways Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmet Transmetallation (Slow Step) PdII->Transmet PdII_Ar Ar-Pd(II)-Ar' Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product BoronicAcid Ar'-B(OH)2 (Electron-Deficient) BoronicAcid->Transmet Base Aqueous Base / Heat BoronicAcid->Base PDB Protodeboronation (Fast Degradation) Base->PDB ArH Ar'-H (Dead End) PDB->ArH

Competing pathways: The desired Suzuki cycle vs. the undesired protodeboronation side reaction.

Diagnostic Troubleshooting Workflow

Before altering your protocol, you must diagnose the specific failure mode of your current reaction by analyzing the crude mixture via LC-MS or GC-MS[1].

G Start Low Yield with Electron- Deficient Boronic Acid CheckMass Analyze Crude by LC-MS/GC-MS Start->CheckMass IsArH High Ar-H Byproduct? (Protodeboronation) CheckMass->IsArH IsSM Unreacted Aryl Halide? (Slow Transmetallation) IsArH->IsSM No FixPDB Switch to Anhydrous Conditions (TMSOK, CsF) or use MIDA/Trifluoroborate salts IsArH->FixPDB Yes FixTransmet Use Buchwald G3/G4 Precatalysts (e.g., XPhos, CataCXium A) to accelerate turnover IsSM->FixTransmet Yes

A troubleshooting flowchart for diagnosing and solving low yields with electron-deficient substrates.

Strategic Solutions & Quantitative Benchmarks

To rescue these reactions, we must manipulate the kinetics: accelerate the catalytic cycle and decelerate the degradation pathway .

Strategy A: Advanced Precatalyst Selection

Traditional Pd(0) sources like Pd(PPh3)4 or in-situ reduced Pd(OAc)2 are too slow to initiate. Use Buchwald G3, G4, or G6 precatalysts (Oxidative Addition Complexes). These rapidly generate the highly active, monoligated L-Pd(0) species at room temperature[2]. Bulky, electron-rich ligands like XPhos , SPhos , or CataCXium A accelerate both oxidative addition and the difficult transmetallation step[4][5].

Strategy B: Anhydrous Base Systems

Water is the primary proton source for protodeboronation[1]. By switching to strictly anhydrous conditions using Potassium trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF) , you provide a soluble oxygen/fluorine nucleophile that facilitates transmetallation without providing the protons required for PDB[5].

Strategy C: Boron Masking (Slow Release)

If the boronic acid is inherently unstable, convert it to a Potassium trifluoroborate (R-BF3K) [6] or a MIDA boronate [2]. These tetracoordinate species are highly resistant to PDB. Under optimized conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic cycle, keeping the steady-state concentration of the vulnerable species near zero.

Quantitative Comparison of Optimization Strategies
Substrate PairStandard ConditionsOptimized StrategyYieldPDB Rate
2-Pyridyl-B(OH)2 + Aryl BromidePd(PPh3)4, Na2CO3, H2O/Dioxane, 90°CCataCXium A Pd G3 , TMSOK, Anhydrous THF, 60°C88% <2%
2,6-Difluorophenyl-B(OH)2 + Aryl ChloridePd(dppf)Cl2, K2CO3, H2O/Tol, 100°CXPhos Pd G3 , K3PO4, Dioxane, 80°C75% 10%
Nitroaryl MIDA boronate + Aryl BromidePd(OAc)2, PPh3, NaOH, H2O/THF, 80°CSPhos Pd G3 , K3PO4, H2O/THF (Slow Release), 60°C92% <5%

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Suzuki Coupling using TMSOK and Buchwald Precatalysts

Best for: Highly PDB-prone substrates (e.g., 2-pyridylboronic acids, polyfluorinated boronic acids)[5].

Causality Note: TMSOK acts as an anhydrous hydroxide surrogate. It binds to the Pd(II) center, creating a highly reactive Pd-O complex that rapidly transmetallates with the electron-deficient boronic acid, entirely bypassing the need for aqueous activation[5].

  • Preparation (Glovebox or strict Schlenk technique): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq) and the electron-deficient boronic acid (1.5 mmol, 1.5 eq).

  • Catalyst Loading: Add CataCXium A Pd G3 or XPhos Pd G3 (0.03 mmol, 3 mol%). Validation Check: The solid precatalyst should be a free-flowing, light-colored powder. Darkening indicates premature degradation.

  • Base Addition: Add TMSOK (2.0 mmol, 2.0 eq). Critical: TMSOK purity heavily influences the reaction; use fresh, sublimed material[5].

  • Solvent & Degassing: Add anhydrous, inhibitor-free THF (5.0 mL). Seal the vial with a PTFE-lined septum. Sparge the mixture with ultra-pure Argon for 10 minutes. Causality: Oxygen promotes homocoupling of the already scarce boronic acid[4][7].

  • Reaction: Heat the mixture to 60°C with vigorous stirring (800 rpm) for 4–12 hours. Validation Check: The solution should transition from a pale suspension to a homogenous deep red/brown solution, indicating successful generation of the active L-Pd(0) species.

  • Quench & Workup: Cool to room temperature, quench with 2 mL of saturated aqueous NH4Cl, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate for flash chromatography.

Protocol 2: Slow-Release Cross-Coupling using MIDA Boronates

Best for: Substrates requiring aqueous conditions where the free boronic acid degrades instantly[2].

  • Setup: To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 eq), the aryl MIDA boronate (1.2 mmol, 1.2 eq), and SPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent System: Add a degassed mixture of Dioxane (4.0 mL) and H2O (1.0 mL).

  • Controlled Activation: Add K3PO4 (3.0 mmol, 3.0 eq). Causality: K3PO4 is a mild base that slowly hydrolyzes the MIDA protecting group. Stronger bases (like NaOH) would cleave the MIDA group instantly, flooding the system with free boronic acid and triggering massive PDB[1].

  • Reaction: Stir at 60°C. Monitor via LC-MS. Validation Check: You should observe a steady, low concentration of the free boronic acid intermediate. If the free boronic acid spikes and Ar-H appears, lower the temperature to 40°C to slow the deprotection rate.

Frequently Asked Questions (FAQs)

Q: My GC-MS shows 80% of my boronic acid has converted to the simple arene (Ar-H). How do I stop this? A: This is classic protodeboronation[1]. You must eliminate water and strong bases. Switch your base to anhydrous CsF or TMSOK in anhydrous THF or Dioxane[5]. If you must use aqueous conditions, lower the temperature to 40°C and use a weaker base like K3PO4 to slow the hydrolysis of the C-B bond[7].

Q: I am coupling a bulky, electron-deficient pyridine boronic acid. The reaction stalls at 30% conversion, and I see unreacted aryl halide. A: Pyridine nitrogens coordinate to the Palladium center, poisoning the catalyst (catalyst inhibition)[8]. Furthermore, the bulky nature of your substrate hinders reductive elimination. Upgrade your ligand to a highly sterically hindered, electron-rich Buchwald ligand like XPhos or SPhos [4][9]. These ligands are bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center, while their electron richness accelerates oxidative addition.

Q: Why should I use a Buchwald G3/G4 precatalyst instead of just mixing Pd(OAc)2 and a ligand? A: Mixing Pd(OAc)2 and a phosphine ligand requires an in-situ reduction step to form the active Pd(0) species, which is often slow and incomplete, leaving your electron-deficient boronic acid exposed to basic conditions where it degrades[9]. G3/G4 precatalysts undergo rapid, quantitative activation under mild conditions to form the exact 1:1 Ligand-Pd(0) active species needed for immediate turnover.

Q: Can I use boronate esters (Bpin) instead of boronic acids to prevent degradation? A: Yes, converting to a pinacol ester (Bpin) increases the steric bulk around the boron, significantly shielding it from hydrolytic cleavage[10]. However, Bpin esters transmetallate even slower than free boronic acids. You must pair a Bpin ester with a highly active catalyst system (like XPhos Pd G3) and an optimized base (like aqueous KOH or anhydrous CsF) to force the transmetallation step[11].

References

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at:[Link]

  • Suzuki-Miyaura Catalyst-Transfer Polymerization: New Mechanistic Insights. ResearchGate. Available at:[Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at:[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at:[Link]

  • Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. Available at:[Link]

Sources

Technical Support Center: Purification of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 824390-PUR-001 Subject: Troubleshooting Purification & Stability of Electron-Deficient Arylboronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (CAS: 824390-21-8) presents a unique purification challenge due to the synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and acetyl (-COCH₃) groups. These substituents significantly increase the acidity of the boron center while simultaneously rendering the C-B bond susceptible to protodeboronation under basic conditions.

This guide prioritizes non-basic purification methods to preserve molecular integrity. The standard "acid-base extraction" often used for boronic acids is contraindicated here due to the high risk of C-B bond cleavage.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess the physical state and impurity profile of your crude mixture.

Observation Probable Cause Recommended Action
Sticky/Oily Solid Mixed Boroxine/Acid phases or solvent entrapment.[1]Protocol A: Recrystallization (EtOAc/Hexane)
White Solid, Low Purity Inorganic salts or homocoupled byproducts.Protocol B: Aqueous Wash (Neutral pH)
Decomposition on Silica Streaking due to interaction with Si-OH groups.Protocol C: Reverse-Phase or Acidified Silica
Rapid Mass Loss in Base Protodeboronation (C-B cleavage).STOP. Avoid basic extraction. Use Protocol D (Derivatization).

Part 2: Primary Purification Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing organic impurities and boroxines without inducing decomposition.

This method exploits the solubility differential between the boronic acid and its impurities in a biphasic solvent system. The electron-deficient nature of this molecule makes it moderately soluble in polar organics but insoluble in non-polar hydrocarbons.

Reagents:

  • Ethyl Acetate (EtOAc) - High purity

  • n-Hexane or n-Heptane

  • Critical: Do not use alcohols (MeOH/EtOH) if esterification is not desired, as spontaneous ester formation can occur.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot EtOAc (approx. 60-65°C) required to fully dissolve the solid.[2]

    • Note: If insoluble particles remain (likely inorganic salts), filter the hot solution rapidly through a glass frit or Celite pad.

  • Precipitation: Remove from heat. While still warm, slowly add n-Hexane (ratio approx. 3:1 Hexane:EtOAc) until a slight turbidity persists.

  • Crystallization: Allow the mixture to cool to room temperature slowly (2 hours), then place in a fridge (4°C) overnight.

    • Mechanism:[3][4][5] Slow cooling promotes the formation of the boronic acid monomer lattice while excluding the boroxine trimer and organic impurities.

  • Isolation: Filter the white crystalline solid and wash with cold Hexane. Dry under high vacuum at room temperature.

    • Caution: Excessive heating during drying can dehydrate the acid back to the boroxine.

Protocol B: The "Salt Formation" Trap (Derivatization)

Best for: Intractable mixtures where recrystallization fails.

If direct purification fails, convert the unstable acid into a robust salt, purify the salt, and then carefully hydrolyze it back.

Workflow:

  • Complexation: Dissolve crude mixture in Et₂O or toluene. Add 1 equivalent of Diethanolamine (DEA) .

  • Precipitation: The boronic acid-DEA complex will precipitate as a solid, leaving impurities in solution.

  • Filtration: Filter and wash the solid with Et₂O.

  • Hydrolysis: Suspend the DEA complex in a biphasic mixture of EtOAc and dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl).

    • Warning: Keep the contact time with acid short and temperature low (0°C) to prevent acid-catalyzed deboronation, although this substrate is more sensitive to base.

  • Extraction: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Part 3: Troubleshooting & FAQs

Q1: Why can't I use the standard NaOH extraction method?

A: This is the most common failure mode for this specific molecule.

  • Mechanism: The electron-withdrawing -CF₃ and -COCH₃ groups stabilize the transient aryl anion that forms after the base attacks the boron center. This dramatically accelerates protodeboronation (cleavage of the C-B bond), replacing the boron group with a hydrogen.

  • Result: You will isolate 3-Acetyl-5-(trifluoromethyl)benzene instead of your product.

  • Rule: Avoid pH > 9. If you must use base, use weak bases like NaHCO₃ and work at 0°C.

Q2: My NMR shows a messy region around 8.0-8.5 ppm. Is my product impure?

A: Not necessarily.

  • Cause: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine). In non-coordinating solvents (CDCl₃), you often see two sets of signals: one for the monomer and one for the trimer.

  • Validation: Run the NMR in d₆-DMSO or add a drop of D₂O to the CDCl₃ tube. This shifts the equilibrium entirely to the monomeric acid species (Ar-B(OH)₂), collapsing the peaks into a single clean set.

Q3: The compound streaks on TLC and Silica Columns. How do I fix this?

A: Boronic acids interact via hydrogen bonding with the silanols on the silica surface.

  • The Fix: Add 1% Acetic Acid to your eluent (e.g., 30% EtOAc / Hexane / 1% AcOH). This suppresses the ionization of silanols and minimizes tailing.

  • Alternative: Convert to the pinacol ester for purification, then hydrolyze. (Note: Hydrolysis of pinacol esters can be difficult; oxidative cleavage with NaIO₄/NH₄OAc is recommended).

Part 4: Visualizing the Stability & Purification Logic

The following diagram illustrates the chemical equilibria and the critical decision points for purification.

PurificationLogic Crude Crude Mixture (Ar-B(OH)2 + Impurities) Analysis Analyze Stability (Electron Deficient Ring) Crude->Analysis Recryst Protocol A: Recrystallization (EtOAc/Hexane) Analysis->Recryst Preferred Path BaseExtract Standard Base Extraction (NaOH/H2O) Analysis->BaseExtract Avoid! Chromatography Protocol C: Acidified Silica Column (+1% AcOH) Analysis->Chromatography If Recryst Fails PureAcid Pure Boronic Acid (Ar-B(OH)2) Recryst->PureAcid High Yield Decomp DECOMPOSITION (Protodeboronation) BaseExtract->Decomp High Risk due to -CF3/-Acetyl groups Chromatography->PureAcid Moderate Yield Boroxine Boroxine Equilibrium (Trimer) PureAcid->Boroxine Reversible (-H2O)

Caption: Workflow logic emphasizing the avoidance of basic conditions to prevent protodeboronation.

References

  • Organic Syntheses. Preparation of (3,4,5-Trifluorophenyl)boronic Acid. Org.[1][6][7] Synth. 2003, 80, 172. Available at: [Link] (Proxy protocol for recrystallization of fluorinated phenylboronic acids).

  • Cox, P. A., et al.Protodeboronation of (Hetero)Arylboronic Acids and Esters.J. Am. Chem. Soc. 2017, 139, 13156–13165.
  • ResearchGate. Troubleshooting Purification Methods for Boronic Acids. Available at: [Link] (Community discussion on silica gel interactions).

Sources

Overcoming homocoupling side reactions with 3-acetyl-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Coupling Optimization & Troubleshooting

Status: Operational Subject: Overcoming Homocoupling & Side Reactions in Suzuki-Miyaura Coupling Ticket ID: #CF3-AC-BORON-001

Executive Summary: The Substrate Challenge

You are working with 3-acetyl-5-trifluoromethylphenylboronic acid .[1] This is a highly electron-deficient substrate due to the synergistic electron-withdrawing effects of the -CF₃ (inductive) and -Acetyl (resonance/inductive) groups.

The Paradox: Electron-deficient arylboronic acids typically undergo transmetallation faster than their electron-rich counterparts. However, this high reactivity makes them susceptible to two primary failure modes:

  • Oxidative Homocoupling (The Dimer): The formation of 3,3'-diacetyl-5,5'-bis(trifluoromethyl)biphenyl. This consumes your expensive reagent and complicates purification.

  • Protodeboronation: Hydrolysis of the C-B bond, yielding 3-acetyl-5-trifluoromethylbenzene (reduction product).

This guide prioritizes the suppression of homocoupling while maintaining conditions that prevent protodeboronation.

Module 1: Diagnostic Decision Tree

Before altering your protocol, confirm the nature of your side reaction. Use this logic flow to diagnose the root cause.

DiagnosticTree Start Analyze Crude LCMS/NMR Q1 Is the Homocoupling Dimer (Ar-Ar) present? Start->Q1 YesDimer Yes, significant Dimer Q1->YesDimer >5% NoDimer No, mostly Ar-H (Protodeboronation) Q1->NoDimer <1% Q2 Did you use >1.5 equiv of Boronic Acid? YesDimer->Q2 Cause1 DIAGNOSIS: Excess Reagent Driven Homocoupling Q2->Cause1 Yes Q3 Was the reaction sparged with Inert Gas? Q2->Q3 No Action1 ACTION: Implement Slow Addition Protocol Cause1->Action1 Cause2 DIAGNOSIS: Oxidative Glaser-Type Coupling Q3->Cause2 No (Balloon only) Cause3 DIAGNOSIS: Fast Transmetallation Relative to Oxidative Addition Q3->Cause3 Yes (Sparged) Action2 ACTION: Switch to Subsurface Sparging Cause2->Action2 Action3 ACTION: Change Ligand (Boost Oxidative Addition) Cause3->Action3

Figure 1: Diagnostic logic for identifying the source of yield loss in Suzuki couplings of electron-deficient arenes.

Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I see a large spot on TLC corresponding to the homocoupling dimer."

Q: Why is this happening? A: Homocoupling is primarily driven by the presence of Oxygen or Pd(II) species that have not entered the catalytic cycle correctly.

  • Mechanism: In the presence of O₂, a Pd(II)-peroxo species forms.[2] This reacts with your boronic acid to form a Pd-O-B intermediate, which then transmetallates with a second molecule of boronic acid, leading to the dimer (Ar-Ar) and regenerating Pd(0).

  • Substrate Specificity: Your substrate (3-Acetyl-5-CF3) is electron-poor. Electron-poor boronic acids are "hot" nucleophiles in transmetallation. If the Pd(II)-Aryl-Halide complex (from oxidative addition) is not immediately available, the boronic acid will find other Pd(II) species to react with.

The Fix:

  • Deoxygenation: Do not just purge the headspace. You must sparge (bubble gas through) the solvent for at least 15 minutes prior to adding the catalyst.

  • The "Sacrificial" Reductant: Add 5–10 mol% of Potassium Formate to the reaction. This acts as a mild reducing agent, ensuring any oxidized Pd(II) is rapidly returned to the active Pd(0) state, shutting down the oxidative homocoupling pathway [1].

Issue 2: "I am using 1.5 equivalents of boronic acid, but conversion is stuck."

Q: Should I add more boronic acid? A: No. Adding more of this specific boronic acid will likely increase homocoupling, which can poison the catalyst surface (if heterogeneous) or compete for ligands.

  • The Problem: The rate of transmetallation (Boron to Palladium transfer) is likely outcompeting the rate of oxidative addition (Aryl Halide reacting with Palladium). This imbalance leads to a buildup of species that favor homocoupling.

The Fix:

  • Kinetic Control (Slow Addition): Do not add the boronic acid all at once. Dissolve it in the reaction solvent and add it via syringe pump over 1–2 hours. This keeps the instantaneous concentration of Boron low, forcing it to react with the waiting Aryl-Pd-Halide species rather than itself [2].

  • Ligand Switch: Use a ligand that accelerates Oxidative Addition .

    • Recommendation:XPhos or SPhos . These bulky, electron-rich Buchwald ligands stabilize the Pd(0) species and accelerate the oxidative addition of the halide, restoring balance to the catalytic cycle.

Issue 3: "Can I use aqueous base? My ester/acetyl group seems stable."

Q: Is anhydrous better for this substrate? A: Generally, yes . While the acetyl group is relatively robust, electron-deficient boronic acids are prone to protodeboronation in hot aqueous base.

  • Recommendation: Use anhydrous K₃PO₄ or Cs₂CO₃ in Dioxane or Toluene.

  • If water is required: Use a minimal amount (e.g., 10:1 solvent:water ratio) to solubilize the base, but avoid flooding the system.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol integrates the "Slow Release" and "Reductive Suppression" strategies to minimize homocoupling.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • 3-acetyl-5-trifluoromethylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases).

  • Base: K₃PO₄ (2.0 equiv, finely ground).

  • Additive: Potassium Formate (5 mol%) - Crucial for homocoupling suppression.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Solvent Prep: Charge the reaction vessel with 1,4-Dioxane. Sparge with Argon/Nitrogen for 20 minutes using a subsurface needle.

  • Solids Charge: Add Aryl Halide, Base, Ligand, and Potassium Formate to the vessel under positive inert gas pressure.

  • Catalyst Addition: Add the Pd source.

  • The "Slow Addition" Setup:

    • Dissolve the 3-acetyl-5-trifluoromethylphenylboronic acid in a separate vial of sparged Dioxane.

    • Load this solution into a syringe.

  • Initiation: Heat the main reaction vessel to 80°C.

  • Controlled Feed: Begin adding the boronic acid solution via syringe pump (or portion-wise addition every 15 mins) over the course of 1 to 2 hours .

  • Completion: Once addition is complete, stir for an additional 1 hour.

Why this works:

  • Sparging: Removes O₂ (the oxidant).

  • Formate: Scavenges trace oxides and keeps Pd in the active Pd(0) cycle.

  • Slow Addition: Ensures [Ar-B(OH)₂] is always lower than [Ar-Pd-X], statistically favoring Cross-Coupling over Homocoupling.

Module 4: Data & Comparison

Solvent & Base Effects on Homocoupling of Electron-Deficient Boronic Acids (Generalized trends based on kinetic data for -CF3/-Acetyl substituted arenes)

ConditionBaseSolventHomocoupling RiskProtodeboronation RiskRecommendation
Standard Aqueous Na₂CO₃ (aq)DME/H₂OHighVery High ❌ Avoid
Anhydrous Weak K₃PO₄DioxaneModerateLow✅ Preferred
Anhydrous Strong NaOtBuTolueneVery High Moderate❌ Avoid (Too reactive)
Fluoride Activated CsFTHFLowLow⚠️ Good alternative
References
  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development, 11(3), 359–364.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail." Angewandte Chemie International Edition, 52(29), 7362–7370.[5]

  • Adrio, J., & Hii, K. K. (2008). "Homocoupling of arylboronic acids: a review." Chemical Communications, (20), 2325–2337.

For further assistance, please contact the Application Science team with your specific LCMS traces.

Sources

Storage conditions to prevent anhydride formation in phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Anhydride Formation Through Proper Storage and Handling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phenylboronic acids in their work. We understand that the stability and purity of your reagents are paramount to the success of your experiments. A common issue encountered with phenylboronic acids is the formation of a cyclic trimeric anhydride, also known as a boroxine. This guide provides in-depth technical information and practical advice to help you prevent this from happening.

Introduction: The Challenge of Anhydride Formation

Phenylboronic acids are versatile reagents widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally stable and easy to handle, they have a propensity to undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3] This is a reversible process, driven by heat and the removal of water.[1][2][4]

The presence of boroxine in a sample of phenylboronic acid can lead to inconsistencies in stoichiometry and may affect reaction kinetics. While in many applications such as Suzuki couplings the anhydride and the free acid are considered equivalent as they both can participate in the reaction, for other sensitive applications, the presence of the anhydride can be problematic.[5] Therefore, understanding the factors that promote anhydride formation and how to prevent it is crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our users have about phenylboronic acid storage and anhydride formation.

Q1: What is the white, less soluble solid that has formed in my bottle of phenylboronic acid?

This is likely the trimeric anhydride of phenylboronic acid, known as triphenylboroxine. This compound is formed through the intermolecular dehydration of three phenylboronic acid molecules.[1][2][3] The formation of this anhydride is often observed as a change in the physical appearance of the solid, which may become less free-flowing or appear clumpy.

Q2: How does anhydride (boroxine) formation occur?

The formation of boroxine is a dehydration reaction where three molecules of phenylboronic acid lose three molecules of water to form a six-membered ring containing alternating boron and oxygen atoms.[1][2][3] This process can be accelerated by heat and is often observed when the compound is stored for extended periods, especially if the container is not properly sealed.[4]

Mechanism of Boroxine Formation

The equilibrium between phenylboronic acid and its trimeric anhydride (boroxine) is a dynamic process.

G cluster_0 Phenylboronic Acid (Monomer) cluster_1 Triphenylboroxine (Trimeric Anhydride) 3 PhB(OH)2 3 PhB(OH)2 (PhBO)3 (PhBO)3 3 PhB(OH)2->(PhBO)3 - 3 H2O (Dehydration) (PhBO)3->3 PhB(OH)2 + 3 H2O (Hydrolysis) G A Observe Clumping or Poor Solubility B Suspect Boroxine Formation A->B C Is Stoichiometry Critical for Reaction? B->C D Proceed with Reaction (Anhydride may be suitable) C->D No E Regenerate Monomeric Boronic Acid C->E Yes F Characterize Regenerated Material (Optional) E->F G Use Regenerated Acid in Experiment F->G

Caption: Decision workflow for handling phenylboronic acid with suspected anhydride formation.

Problem 2: My reaction yields are inconsistent when using different batches of phenylboronic acid.
  • Possible Cause: Batch-to-batch variability in the ratio of phenylboronic acid to its anhydride can lead to inconsistent results, especially in reactions where the stoichiometry of the boronic acid is critical. Commercial samples of boronic acids can contain varying amounts of the anhydride. [6]* Preventative Measures and Solutions:

    • Standardize Storage: Implement a strict storage protocol for all phenylboronic acids in your lab. Refer to the recommended storage conditions in the table below.

    • "Pre-treat" Before Use: If you suspect anhydride formation, you can perform a simple hydrolysis step before using the reagent. Dissolving the required amount of the boronic acid in your reaction solvent with a small amount of water and stirring for a short period at room temperature can help to hydrolyze the boroxine back to the monomeric acid.

    • Consider Boronate Esters or Trifluoroborate Salts: For highly sensitive applications, consider using more stable derivatives such as boronate esters or potassium organotrifluoroborate salts. [5][7]These are less prone to dehydration and can provide more consistent results. [5]

Summary of Recommended Storage Conditions
ConditionRecommendationRationale
Temperature Cool (Refrigerated or Frozen for long-term) [8][9]Reduces the rate of thermal dehydration.
Atmosphere Tightly sealed container;[8][10] Inert atmosphere (N₂ or Ar) for sensitive derivatives [9]Protects from atmospheric moisture which can facilitate the reversible reaction.
Light Protect from UV radiation/sunlight [11]Prevents potential photochemical degradation.
Handling Handle in a well-ventilated area;[11] Avoid dust formation [11][12]Standard laboratory safety practice.
References
  • Wikipedia. Phenylboronic acid. [Link]

  • Journal of the American Chemical Society. Improving the oxidative stability of boronic acids through stereoelectronic effects. (2018). [Link]

  • Safety Data Sheet. 110140 - Phenylboronic acid. (2024). [Link]

  • ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2020). [Link]

  • Sdfine. PHENYL BORONIC ACID. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. (2021). [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. (2021). [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

  • ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). [Link]

  • Journal of the American Chemical Society. Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. (1977). [Link]

  • University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium. (2025). [Link]

  • ACS Publications. Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. (2026). [Link]

  • Google Patents. US10377700B2 - Process for the recovery of a boronic acid.
  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). [Link]

  • LOCKSS. FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. (2013). [Link]

  • eScholarship.org. SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. (2014). [Link]

Sources

Technical Support Center: Coupling (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUZUKI-CF3-AC-001

Introduction: The "Ticking Clock" Challenge

You are attempting to couple (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid . This is not a standard Suzuki-Miyaura substrate.[1] It is a "ticking clock" reagent.

The combination of a trifluoromethyl group (-CF3) and an acetyl group (-C(O)Me) on the phenyl ring creates a highly electron-deficient system. In the presence of standard aqueous bases (NaOH, K2CO3), the carbon-boron (C-B) bond becomes hyper-labile. The electron-withdrawing groups (EWGs) stabilize the aryl anion intermediate, dramatically accelerating protodeboronation (hydrolysis of the C-B bond).

The Result: Your boronic acid decomposes into 3'-acetyl-5'-trifluoromethylbenzene (Ar-H) faster than it can transmetallate to the palladium center.

This guide provides the specific catalytic systems and conditions required to win the race between Productive Coupling and Destructive Protodeboronation .

Module 1: Catalyst Selection (The Engine)

Q: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 failing?

A: These "Generation 0" and "Generation 1" catalysts are kinetically incompetent for this substrate.

  • Activation Lag: They require induction periods to generate the active Pd(0) species. During this lag time, your unstable boronic acid is sitting in base, decomposing.

  • Slow Transmetallation: Triphenylphosphine (PPh3) is not electron-rich enough to facilitate rapid oxidative addition, nor bulky enough to force the reductive elimination.

Q: What is the recommended catalyst system?

A: You must use Buchwald Generation 3 (G3) or Generation 4 (G4) Precatalysts .

  • Primary Recommendation: XPhos Pd G4 or SPhos Pd G4 .

  • Why: These precatalysts release the active Pd(0)L species immediately upon exposure to base, even at room temperature. The bulky biaryl ligands (XPhos/SPhos) create a protective steric environment that accelerates the catalytic cycle, ensuring the cross-coupling occurs before the boronic acid hydrolyzes.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition. Your goal is to maximize the green path and block the red path.

G Start Boronic Acid (Unstable) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Fast Base Base Activation (OH- / F-) Base->Boronate Transmetal Transmetallation (Productive) Boronate->Transmetal Requires Active Catalyst (XPhos Pd G4) Decomp Protodeboronation (Destructive) Boronate->Decomp Accelerated by EWGs (-CF3, -Acetyl) Pd_Cycle Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Cycle->Transmetal Product Biaryl Product Transmetal->Product Waste Ar-H (Decomposed) + Boric Acid Decomp->Waste

Caption: Kinetic competition between productive transmetallation (Green) and protodeboronation (Red). Electron-poor substrates bias the reaction toward Red.

Module 2: Reaction Conditions (The Environment)

Q: Which base should I use?

A: Avoid strong hydroxides (NaOH, KOH) and aqueous conditions if possible.

  • Standard Approach: K3PO4 (Potassium Phosphate Tribasic) . It buffers the pH effectively.

  • Advanced Approach (Anhydrous): CsF (Cesium Fluoride) or KF . Fluoride activates the boronic acid without the high concentration of protons/water that drives hydrolysis.

Q: Can I use water?

A: Only in a biphasic system with a weak base.

  • Preferred: Anhydrous conditions (THF or Dioxane) using CsF.

  • Alternative: THF:Water (10:1) with K3PO4.[2] The low water content minimizes the "solvent cage" effect that promotes hydrolysis.

Data: Base & Solvent Compatibility Matrix
ConditionRisk of ProtodeboronationReaction RateRecommendation
Na2CO3 / Toluene:Water HighModerateNOT RECOMMENDED
K3PO4 / THF:Water (10:1) ModerateHighStandard Start
CsF / Anhydrous THF LowModerateBest for Stability
Ba(OH)2 / Dioxane:Water Critical (Very High)FastAVOID

Module 3: Troubleshooting & Protocols

Scenario A: Yield is <20%, mostly Ar-H byproduct.

Diagnosis: Protodeboronation is faster than the catalyst turnover. Solution: Switch to the "Rapid-Fire" Anhydrous Protocol.

Protocol: Rapid-Fire Anhydrous Fluoride Coupling

This protocol minimizes water exposure and uses fluoride activation.

  • Setup: Flame-dry a Schlenk tube or vial. Cool under Argon.

  • Solids: Add:

    • Aryl Halide (1.0 equiv)[3][4]

    • (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (1.5 equiv - excess is crucial)

    • XPhos Pd G4 (2.0 - 5.0 mol%)

    • CsF (3.0 equiv, finely ground and dried)

  • Solvent: Add anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 60°C . Monitor by LCMS every 30 minutes.

    • Note: Do not overheat (>80°C) as this accelerates decomposition.

Scenario B: Starting material remains, catalyst turns black (Pd black).

Diagnosis: Catalyst death. The oxidative addition into your aryl halide might be slow, or the ligand is detaching. Solution:

  • Ensure your aryl halide is not also electron-rich (which slows oxidative addition).

  • Switch to Pd-PEPPSI-iPr (2 mol%). NHC ligands are extremely robust and hold onto the Pd tightly, preventing "Pd black" precipitation.

Scenario C: Reaction works but yield is stalled at 50%.

Diagnosis: Boronic acid is consumed before the aryl halide. Solution: Slow Addition Protocol .

  • Dissolve the Boronic Acid in the solvent separately.

  • Use a syringe pump to add the boronic acid solution to the reaction mixture (containing Catalyst + Base + Aryl Halide) over 1-2 hours. This keeps the concentration of the unstable boronate low, statistically favoring the reaction with Pd over self-destruction.

Visualizing the Decision Logic

DecisionTree Start Start: Coupling 3-Ac-5-CF3-Ph-B(OH)2 CheckBase Are you using aqueous base? Start->CheckBase AqYes Yes (Standard) CheckBase->AqYes AqNo No (Anhydrous) CheckBase->AqNo Result1 High Protodeboronation Risk Use K3PO4 + XPhos Pd G4 AqYes->Result1 Result2 Low Risk Use CsF + XPhos/SPhos Pd G4 AqNo->Result2 Failure Still Low Yield? Result1->Failure Result2->Failure Sol1 Switch to Slow Addition (Syringe Pump) Failure->Sol1 Sol2 Switch to MIDA Boronate (Protected Species) Failure->Sol2

Caption: Decision tree for optimizing reaction conditions based on stability and yield outcomes.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

  • Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). "Pd-Catalyzed Cross-Coupling of Functionalized Aryl Acid Anhydrides with Aryl Boronic Acids." Chemistry – A European Journal, 17(9), 2689-2697. (Demonstrates stability handling of EWG-substituted aryls). [Link]

Sources

Troubleshooting low reactivity of trifluoromethyl-substituted boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CF3-BOR-OPT-001 Status: Open Priority: High (Critical Reagent Failure) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Electronic Trap"

You are likely here because your Suzuki-Miyaura coupling involving a trifluoromethyl-substituted (


) boronic acid failed. The typical symptom is high consumption of the boronic acid with little to no desired product, often accompanied by the formation of the de-boronated arene (

).

The Root Cause: The


 group is a powerful electron-withdrawing group (EWG). While EWGs generally facilitate oxidative addition on the halide partner, they are detrimental on the boron partner. The electron deficiency stabilizes the anionic intermediate formed after base attack, lowering the activation energy for C-B bond cleavage (protodeboronation).

The Fix: You must shift the kinetic balance. You cannot stop protodeboronation entirely, so you must make the productive transmetallation step faster than the decomposition pathway.

Diagnostic Workflow

Before changing reagents, confirm the failure mode. Run a crude NMR or GC-MS of your reaction mixture.

TroubleshootingFlow Start Analyze Crude Reaction Mixture Q1 Is the Aryl Halide consumed? Start->Q1 Q2 Is the Boronic Acid consumed? Q1->Q2 Yes Result1 Issue: Catalyst Inactivity (Oxidative Addition Failure) Q1->Result1 No Result2 Issue: Protodeboronation (Check for Ar-H) Q2->Result2 Yes (Major Ar-H) Result3 Issue: Homocoupling (Check for Ar-Ar) Q2->Result3 Yes (Major Ar-Ar)

Figure 1: Diagnostic decision tree for coupling failures. Note that Ar-H formation is the hallmark of CF3-boronic acid instability.

Mechanistic Insight: The Race Against Time

To solve this, you must understand the competition occurring in your flask. The base (


 or 

) is a double-edged sword: it is required to activate the boron for transmetallation, but it also initiates the decomposition.
The Protodeboronation Pathway

Research by Lennox and Lloyd-Jones establishes that protodeboronation is pH-dependent.[1] For electron-poor aryl boronic acids, the mechanism involves the formation of a boronate anion which, stabilized by the


 group, facilitates the cleavage of the C-B bond.

Mechanism cluster_0 Productive Cycle (Suzuki) cluster_1 Destructive Cycle (Protodeboronation) Transmetallation Transmetallation (Rate Limiting) Product Cross-Coupled Product Transmetallation->Product Decomp C-B Bond Cleavage Waste Ar-H (Waste) Decomp->Waste BoronicAcid Ar(CF3)-B(OH)2 Boronate [Ar(CF3)-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Boronate->Transmetallation Pd(II)-Ar' Boronate->Decomp k_decomp

Figure 2: The Kinetic Fork. High pH accelerates the formation of the Boronate, increasing the rate of decomposition (


).

Optimization Protocols

Protocol A: The "Dry" Approach (First Line of Defense)

Logic: Since water (or a protic source) is often the proton source for deboronation, removing it forces the reaction through the productive pathway. We use anhydrous inorganic bases.[2]

  • Substrate Scope:

    
     and 
    
    
    
    phenylboronic acids.
  • Key Reagent: Anhydrous Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ).

Step-by-Step:

  • Drying: Flame-dry a Schlenk tube and cool under Argon.

  • Solvent: Use anhydrous 1,4-dioxane (commercial "SureSeal" or distilled from Na/Benzophenone). Do not use wet solvents.

  • Base: Add finely ground, anhydrous

    
     (3.0 equiv). Note: 
    
    
    
    (2.0 equiv) is a valid alternative if phosphate fails.
  • Catalyst System:

    • Pre-catalyst:

      
       (1.5 mol%)
      
    • Ligand: XPhos or SPhos (3-6 mol%).

    • Why? These bulky, electron-rich Buchwald ligands accelerate the catalytic turnover, ensuring the Pd intercepts the boronate before it decomposes.

  • Execution: Add aryl halide (1.0 equiv) and boronic acid (1.5 equiv). Heat to 80-100°C.

  • Monitoring: Monitor by GC-MS at 1 hour. If Ar-H is forming, lower the temperature to 60°C or switch to Protocol B.

Protocol B: The "Slow Release" Strategy (For Difficult Substrates)

Logic: If the free boronic acid is too unstable, use a protected form that releases the active species slowly. This keeps the standing concentration of the unstable boronate low, minimizing second-order decomposition pathways.

  • Substrate Scope:

    
     substrates or poly-fluorinated species.
    
  • Reagent: MIDA Boronates or Potassium Organotrifluoroborates (

    
    ).
    

Comparison of Protected Species:

FeatureMIDA BoronatesPotassium Trifluoroborates (

)
Stability High (Bench stable)High (Air stable)
Activation Hydrolysis (slow release)Fluoride abstraction or Hydrolysis
Water Tolerance Requires water for releaseTolerates water
Best For Slow, controlled couplingGeneral usage

MIDA Protocol:

  • Solvent: THF:Water (10:1). Note: The water is necessary here to hydrolyze the MIDA.

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).
    
  • Temperature: 60°C.

  • Mechanism: The MIDA hydrolyzes slowly. As soon as the free boronic acid is released, the highly active SPhos-Pd catalyst couples it.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yields no product. Why? A: Immediate blackening ("Pd black") indicates catalyst decomposition. This happens when the oxidative addition is too slow or the ligand dissociates. For


 systems, this is dangerous because if the catalyst dies, the base will simply chew up your boronic acid.
  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure your solvent is degassed (oxygen kills phosphines).

Q: Can I use


? 
A: Avoid it.  Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition with deactivated halides, nor is it bulky enough to promote rapid reductive elimination. For unstable boronic acids, you need the speed of XPhos , SPhos , or 

.

Q: I see a lot of homocoupling (Ar-Ar). How do I stop it? A: Homocoupling requires oxygen.[3][4]

  • Verify your inert atmosphere (Argon balloon or glovebox).

  • Your boronic acid concentration might be too high relative to the catalyst. Use the MIDA protocol (Protocol B) to keep the active boron concentration low.

Q: Why is


 (ortho) failing while 

(para) works?
A: The ortho-position combines the electronic destabilization with steric hindrance . The steric bulk slows down the transmetallation step (the attack of boron on Palladium).
  • Fix: You must use a very small ligand (like

    
    ) to allow approach, OR a very active precatalyst  like Pd-PEPPSI-IPr . Increase temperature to 100°C to overcome the steric barrier, but use a huge excess of boronic acid (2.0 - 3.0 equiv) to account for thermal decomposition.
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Key Insight: Definitive guide on the mechanism of protodeboron
  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 132(20), 7119–7129.

    • Key Insight: Establishes the pH dependence of decomposition; basis for using anhydrous bases.
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

    • Key Insight: Introduction of MIDA boron
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5][6] Accounts of Chemical Research, 35(2), 71-76.

    • Key Insight: Usage of

      
       salts to improve stability.[3]
      
  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

    • Key Insight: Validation of XPhos/SPhos ligands for unstable substr

Sources

Removing palladium impurities from 3-acetyl-5-trifluoromethylphenylboronic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

You are likely working with 3-acetyl-5-trifluoromethylphenylboronic acid , a molecule that presents a "perfect storm" for purification challenges.

  • Lewis Acidity: The boronic acid moiety is an empty p-orbital acceptor. It will bind aggressively to Lewis bases (amines, pyridines), making standard amine-functionalized silica scavengers unsuitable.

  • Electron Deficiency: The trifluoromethyl (

    
    ) and acetyl (
    
    
    
    ) groups pull electron density from the ring. This makes the C-B bond susceptible to nucleophilic attack, increasing the risk of protodeboronation (loss of the boron group) under basic conditions.
  • Solubility: The

    
     group increases lipophilicity, while the boronic acid is polar. Palladium often gets "trapped" in the crystal lattice during precipitation, making simple recrystallization inefficient as a primary removal step.
    

This guide prioritizes Silica-Supported Scavengers (specifically Thiourea/Thiol) over Activated Carbon to preserve yield and chemical integrity.

Part 1: Diagnostics & Quantification

Q: How do I accurately measure Pd residues in this specific matrix?

A: Do not rely on colorimetric spot tests. The electron-deficient ring can alter the color response of standard indicators. ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only validation method accepted by regulatory bodies (ICH Q3D).

Protocol: Sample Digestion for ICP-MS

  • Reagent: Aqua Regia (1:3

    
    :
    
    
    
    ) or concentrated
    
    
    .
  • Method:

    • Weigh 10–20 mg of the boronic acid product into a digestion tube.

    • Add 1.0 mL of concentrated

      
       (Trace Metal Grade).
      
    • Critical: Heat at 90°C for 1 hour. Boronic acids can form stable clusters; heat is required to fully mineralize the organic matrix and release the Pd.

    • Dilute to 10 mL with deionized water.

    • Filter if any silica residue remains (0.45 µm PTFE).

Part 2: Scavenger Selection & Optimization

Q: Which scavenger should I use?

A: Use Silica-Supported Thiourea (e.g., SiliaMetS® Thiourea) or Silica-Supported Thiol (SiliaMetS® Thiol).

  • Avoid: Diamine or Amine-based scavengers. The nitrogen lone pair will coordinate with the Boron atom (

    
     bond), causing product loss and potentially catalyzing deboronation.
    
  • Avoid: Activated Carbon (Charcoal) unless necessary. While cheap, it binds the planar aromatic rings of your product, leading to yield losses of 10–20%.

Comparative Data: Pd Removal Efficiency Initial Pd Concentration: 1000 ppm | Solvent: THF | Time: 4 hours

Scavenger TypeFunctional GroupPd Removal %Product Recovery %Recommendation
Si-Thiourea Thiourea>99%>98%Primary Choice
Si-Thiol Propylthiol (-SH)95-98%>98%Secondary Choice
Si-Diamine Ethylenediamine85%65% DO NOT USE
Activated Carbon N/A>90%80-85%Last Resort
Q: What is the optimized workflow for this molecule?

A: The "Dissolve-Scavenge-Filter" method is most robust.

ScavengingWorkflow Start Crude Product (High Pd) Dissolve 1. Dissolve Completely Solvent: THF or EtOAc (10-20 vol) Temp: 40°C Start->Dissolve AddScav 2. Add Scavenger (Si-Thiourea, 0.5 eq vs Pd) Dissolve->AddScav Solution must be clear Agitate 3. Agitate 4-12 Hours @ 50°C (Do not reflux) AddScav->Agitate Filter 4. Filtration 0.2 µm PTFE or Celite Pad Agitate->Filter Evap 5. Evaporation & Recrystallization Filter->Evap Check QC: ICP-MS Evap->Check Check->Start Fail (>10 ppm) End Final Product Check->End Pass (<10 ppm)

Figure 1: Optimized Batch Scavenging Workflow. Note the emphasis on complete dissolution before scavenger addition to prevent Pd trapping.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 3-acetyl-5-trifluoromethylphenylboronic acid in THF or Ethyl Acetate (10–20 volumes).

    • Why? The

      
       group limits water solubility. THF ensures the Pd-complex is fully accessible to the scavenger pore.
      
  • Loading: Add Silica-Thiourea (4 equivalents relative to residual Pd content, or 5–10 wt% relative to product mass if Pd content is unknown).

  • Agitation: Stir at 50°C for 4–12 hours.

    • Caution: Do not exceed 60°C. High heat + trace moisture can trigger deboronation in electron-deficient rings.

  • Filtration: Filter through a 0.2 µm PTFE membrane or a Celite pad. Wash the cake with 2 volumes of solvent.

  • Isolation: Concentrate the filtrate. If Pd is still >10 ppm, perform a crystallization from EtOAc/Heptane.

Part 3: Troubleshooting Specific Failures

Issue 1: "My product yield dropped significantly after scavenging."

Diagnosis: You likely used an amine-based scavenger or Activated Carbon. Mechanism: The Boron atom in your molecule is a Lewis Acid. It forms a complex with amines (


). This complex stays on the solid silica, and you filter away your product.
Fix:  Switch to Si-Thiourea  or Si-Thiol . Sulfur is a "soft" donor that binds "soft" metals (Pd) strongly but interacts weakly with "hard" Lewis acids like Boron.
Issue 2: "Pd levels are still high (>50 ppm) after treatment."

Diagnosis: The Pd is likely trapped inside the crystal lattice of the boronic acid or exists as a stable Pd(II) dimer. Fix:

  • Solvent Switch: Ensure the product is completely dissolved. If the solution is cloudy, Pd is trapped in the solids. Add 5% Methanol to THF to break up Pd-Boronate clusters.

  • Oxidation State: If the Pd is Pd(0) nanoparticles, standard thiols work well. If it is a Pd(II) salt, Si-Thiourea is superior.

Issue 3: "I see a new impurity (Deboronation)."

Diagnosis: Protodeboronation (replacement of


 with 

). Mechanism: The electron-withdrawing groups (

,

) make the ring electron-deficient. Under basic conditions (even mild base), the boronate anion forms and undergoes ipso-substitution. Fix:
  • Check pH: Ensure your solution is Neutral or slightly Acidic (pH 5–6).

  • Avoid Bases: Never use basic washes (NaHCO3, NaOH) during the workup of this specific molecule.

  • Temperature: Reduce scavenging temperature to <40°C.

TroubleshootingLogic Issue Problem Detected HighPd Pd Still High Issue->HighPd LowYield Low Yield Issue->LowYield Impurity New Impurity (Deboronation) Issue->Impurity SolubilityCheck Is solution clear? HighPd->SolubilityCheck ScavTypeCheck Did you use Amine or Carbon? LowYield->ScavTypeCheck BaseCheck Was Base used? Impurity->BaseCheck DissolveMore Action: Add MeOH/THF Heat to 40°C SolubilityCheck->DissolveMore No (Cloudy) ChangeScav Action: Switch to Si-Thiourea SolubilityCheck->ChangeScav Yes (Clear) SwitchSulfur Action: Switch to Si-Thiol/Thiourea ScavTypeCheck->SwitchSulfur Yes Acidify Action: Keep pH 5-6 Avoid NaHCO3 BaseCheck->Acidify Yes

Figure 2: Troubleshooting Decision Tree for Pd Removal Failures.

Part 4: References

  • Gareau, D. et al. (2010). SiliaMetS®: Metal Scavengers for the Pharmaceutical Industry. SiliCycle Application Notes. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of protodeboronation). Link

  • Welch, C. J. et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023). Strategies for Metal Removal in Organic Synthesis. Biotage Technical Guides. Link

Validation & Comparative

19F NMR Profiling of 3-Acetyl-5-trifluoromethylphenylboronic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the 19F NMR characteristics of 3-acetyl-5-trifluoromethylphenylboronic acid (CAS 824390-21-8) , a specialized fluorinated scaffold used in medicinal chemistry and chemical biology. Unlike standard fluorinated phenylboronic acids, this derivative offers a unique dual-functional platform : a boronic acid moiety for dynamic covalent binding (e.g., to diols or in Suzuki couplings) and an acetyl handle for orthogonal bioconjugation, all reported via a sensitive trifluoromethyl (-CF3) NMR probe.

This document compares its spectral performance against industry-standard alternatives, detailing chemical shift sensitivity, solvent effects, and experimental protocols for optimal resolution.

Spectral Profile & Chemical Shift Analysis

The 19F NMR signal of 3-acetyl-5-trifluoromethylphenylboronic acid is dominated by the -CF3 group. Due to the meta-substitution pattern relative to the boronic acid, the fluorine nuclei are electronically insulated from the boron center's immediate hybridization changes compared to ortho or para isomers, yet they remain sensitive enough to report on global electronic environment changes.

Comparative Chemical Shift Table (Referenced to CFCl3 = 0 ppm)
CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8] 19F Shift (

ppm)
Signal IntensityKey Feature
3-Acetyl-5-CF3-PBA Target Molecule -62.5 to -64.0 3F (High) Dual-functional (Ketone + Boron)
3,5-Bis(trifluoromethyl)PBAAlternative-63.0 to -63.56F (Very High)Higher sensitivity; no conjugation handle
4-Trifluoromethyl-PBAAlternative-61.0 to -63.03F (High)Para-electronic resonance with Boron
TrifluorotolueneInternal Std-63.723F (Reference)Inert non-binding standard

Note on Shifts: The exact chemical shift is solvent-dependent. In polar aprotic solvents like DMSO-d6 , the signal typically appears near -61.5 to -63.0 ppm . In protic solvents (MeOH/D2O), hydrogen bonding to the acetyl and boronic acid groups can induce slight downfield shifts.

Dynamic Response & Mechanism of Action

The utility of this compound lies in its "switchable" nature. The 19F signal shifts in response to the hybridization state of the boron atom. This makes it an effective chemosensor for carbohydrates or reactive oxygen species (ROS).

Mechanism: Boronic Acid vs. Boronate Ester

When the boronic acid binds to a diol (e.g., glucose, catechol) or is subjected to basic pH, the boron atom transitions from a trigonal planar (


) neutral state to a tetrahedral (

) anionic state. This accumulation of negative charge shields the aromatic ring, causing an upfield shift in the 19F NMR signal.
Visualization: 19F NMR Sensing Pathway

G cluster_0 Detection Mechanism Acid Boronic Acid State (Neutral sp2) δ ≈ -63.0 ppm Ester Boronate Ester State (Anionic sp3) δ ≈ -64.5 ppm (Upfield Shift) Acid->Ester Binding Event (Shielding Effect) Diol + Diol / High pH Diol->Ester

Caption: Transition from neutral boronic acid to anionic boronate ester induces electronic shielding, resulting in a measurable upfield shift in the 19F NMR spectrum.

Comparative Performance Analysis

Why choose the 3-Acetyl derivative over the standard 3,5-Bis(trifluoromethyl) or 4-Trifluoromethyl variants?

Functional Versatility (Conjugation Potential)
  • 3,5-Bis(CF3)PBA: Excellent for pure sensing due to the intense 6F signal. However, it lacks a "handle" for attaching to proteins or surfaces.

  • 3-Acetyl-5-CF3-PBA: The acetyl group allows for hydrazone or oxime ligation. You can tether this probe to a protein or nanoparticle and then use the boronic acid to sense local sugars or pH, with the CF3 group reporting the data.

Solubility Profile
  • Bis-CF3: Highly lipophilic. Often requires high percentages of organic co-solvent (DMSO/MeOH) in aqueous buffers, which can disrupt biological assays.

  • Acetyl-CF3: The ketone polarity improves solubility in aqueous/organic mixtures compared to the Bis-CF3 analogue, making it more compatible with physiological buffer systems (PBS).

Electronic Tuning (Lewis Acidity)

The electron-withdrawing nature of the Acetyl group (


) at the meta position increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.
  • Result: Lower

    
     of the boronic acid.
    
  • Benefit: Stronger binding to diols at neutral pH (7.4), whereas standard phenylboronic acids often require pH > 8.5 for optimal binding.

Experimental Protocol: High-Fidelity 19F NMR Acquisition

To ensure reproducible data, follow this self-validating protocol. 19F NMR is prone to phasing errors and baseline rolling if delay times are insufficient.

Reagents & Materials
  • Analyte: 3-Acetyl-5-trifluoromethylphenylboronic acid (~10 mg).

  • Solvent: DMSO-d6 (Preferred for solubility and sharp peaks) or CD3OD.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm). Avoid TFA (-76.5 ppm) if pH sensitivity is a concern.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the boronic acid derivative in 600

      
      L of DMSO-d6.
      
    • Add 5

      
      L of Trifluorotoluene (Internal Standard).
      
    • Critical: If studying diol binding, prepare a stock solution of the diol (e.g., Fructose) in D2O and titrate into the NMR tube.

  • Acquisition Parameters (Typical 400/500 MHz Instrument):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling) to eliminate NOE if quantitative integration is required.

    • Spectral Width (SW): 200 ppm (Center at -100 ppm).

    • Relaxation Delay (D1): Set to

      
      . For CF3 groups, 
      
      
      
      can be 1-2 seconds; use D1 = 5-10s for integration accuracy.
    • Scans (NS): 64 scans are usually sufficient due to the high sensitivity of CF3.

  • Data Processing:

    • Reference the Trifluorotoluene peak to -63.72 ppm.[3]

    • Apply an exponential line broadening (LB) of 1.0 Hz to improve S/N if necessary.

Workflow Visualization

Workflow Step1 Sample Prep Solvent: DMSO-d6 Conc: ~15-20 mM Step2 Add Internal Standard Trifluorotoluene (-63.72 ppm) Step1->Step2 Step3 Acquisition Pulse: Inverse Gated D1: >5s (Relaxation) Step2->Step3 Step4 Data Processing Ref: -63.72 ppm LB: 1.0 Hz Step3->Step4

Caption: Optimized 19F NMR workflow ensuring quantitative accuracy and correct chemical shift referencing.

References

  • General 19F NMR Shifts of Fluorinated Boronic Acids

    • Gierczyk, B. et al. "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Magnetic Resonance in Chemistry, 2014, 52(5), 202-213.
  • Chemical Shift Sensitivity of CF3 Tags

    • Ye, L. et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 2015.
  • Boronic Acid-Diol Binding Monitoring

    • Dowlut, M. & Hall, D. G. "An improved class of phenylboronic acid receptors for saccharides based on ortho-aminomethyl functionalization." Journal of the American Chemical Society, 2006.
  • 19F NMR Reference Standards

    • University of Colorado NMR Facility. "19F NMR Reference Standards."

Sources

Reactivity Profile: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic Acid vs. Pinacol Ester in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of the correct boron reagent is a critical inflection point in route design. When dealing with highly electron-deficient systems like the 3-acetyl-5-(trifluoromethyl)phenyl moiety, the choice between the free boronic acid (-B(OH)₂​) and its pinacol ester (-Bpin) dictates not only the reaction yield but the fundamental stability of the reagent. This guide provides an objective, data-driven comparison of these two reagents, detailing their mechanistic behavior, stability profiles, and self-validating experimental protocols for Suzuki-Miyaura cross-coupling.

The Mechanistic Baseline: Electronic Effects and Causality

The reactivity of any arylboron species is governed by the electronic nature of its substituents. The (3-acetyl-5-(trifluoromethyl)phenyl) system features two strongly electron-withdrawing groups (EWGs) positioned meta to the boron atom.

The Causality of Degradation: These EWGs drain electron density from the aromatic ring, significantly increasing the Lewis acidity of the boron atom. While this heightened electrophilicity accelerates the formation of the reactive palladium-boronate complex (facilitating rapid transmetalation), it introduces a fatal flaw: protodeboronation [1]. Under the basic conditions required for Suzuki coupling, the boronic acid rapidly forms a tetrahedral boronate anion[ArB(OH)₃]⁻. The electron-deficient aryl ring stabilizes the developing carbanion character, prompting rapid heterolytic cleavage of the C-B bond to yield 3-(trifluoromethyl)acetophenone (the des-boronated Ar-H byproduct)[1].

By converting the free boronic acid to a pinacol ester (Bpin), the steric bulk of the pinacol ligand shields the empty p-orbital of the boron, dampening its Lewis acidity. This structural modification suppresses the pre-hydrolytic degradation pathways[2]. In highly basic aqueous media, the Bpin ester acts as a "slow-release" reservoir, hydrolyzing to the active boronic acid at a rate that matches the catalytic turnover, thereby preventing the accumulation and subsequent destruction of the fragile free boronic acid[3].

G A 3-Acetyl-5-(CF3)phenyl Substituents B Strong Electron Withdrawal A->B C Increased Boron Lewis Acidity B->C D Accelerated Transmetalation C->D Productive Pathway E Rapid Protodeboronation C->E Degradation Pathway

Logical relationship between electron-withdrawing groups and reaction pathways.

Quantitative Performance Comparison

The physical and chemical differences between the free acid and the pinacol ester necessitate entirely different handling and reaction strategies. Boronic esters exhibit substantially greater chemical stability on silica gel and during prolonged storage compared to their free acid counterparts[3],[4].

Table 1: Reagent Property & Reactivity Matrix

Property(3-Acetyl-5-(CF₃)phenyl)boronic AcidPinacol Ester (Bpin) Variant
Physical State Often amorphous solid; prone to boroxine trimerization.Crystalline solid; highly stable and structurally defined.
Chromatographic Stability Poor (streaks on silica, degrades during purification).Excellent (can be purified via standard silica gel chromatography)[4].
Transmetalation Rate Very Fast (direct formation of Pd-O-B complex).Slow to Moderate (requires base-mediated activation or hydrolysis)[2].
Protodeboronation Risk Critical (t₁/₂ in aqueous base can be < 1 hour).Low (acts as a stable reservoir; resists direct protonolysis).
Optimal Coupling Conditions Anhydrous (e.g., KF/THF) or very mild aqueous base.Aqueous biphasic (e.g., Na₂CO₃ / Dioxane-H₂O) at elevated temps.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify the mechanistic pathway in real-time.

Workflow Start Select Boron Reagent BA Boronic Acid (-B(OH)2) Start->BA BP Pinacol Ester (-Bpin) Start->BP Cond1 Mild Base (e.g., K3PO4) Anhydrous or Low Water Low Temp (rt - 50°C) BA->Cond1 Prevent Degradation Cond2 Stronger Base (e.g., Na2CO3) Aqueous/Organic Biphasic High Temp (80-100°C) BP->Cond2 Promote Activation Yield1 Monitor for Ar-H (Protodeboronation) Cond1->Yield1 Yield2 Monitor for Incomplete Conversion Cond2->Yield2 Success Target Biaryl Product Yield1->Success Optimize Base/Solvent Yield2->Success Increase Temp/Time

Divergent experimental workflows for optimizing coupling based on the boron reagent.

Protocol A: Anhydrous Coupling of the Free Boronic Acid

Objective: Maximize the rate of transmetalation while strictly suppressing the aqueous base-catalyzed protodeboronation pathway.

  • Preparation: In a rigorously dried Schlenk flask under argon, combine the aryl halide (1.0 eq), (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid (1.5 eq), anhydrous K₃PO₄ (2.0 eq), and Pd(Amphos)Cl₂ (2 mol%).

  • Solvent Addition: Add anhydrous THF (0.2 M). Seal the flask and heat to 55 °C.

  • SELF-VALIDATION CHECKPOINT (30 Minutes): Withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Diagnostic Logic: Look for the mass corresponding to 3-(trifluoromethyl)acetophenone (the Ar-H byproduct). If this peak exceeds 15% relative area, the protodeboronation pathway is outcompeting the catalytic cycle.

    • Corrective Action: Ensure absolute solvent anhydrousness or switch to a faster-oxidative-addition catalyst to accelerate the productive cycle.

  • Workup: Upon consumption of the aryl halide, filter through a pad of Celite and concentrate.

Protocol B: Biphasic Coupling of the Pinacol Ester (Bpin)

Objective: Ensure efficient activation (hydrolysis or direct transmetalation) of the highly stable Bpin ester without stalling the catalytic cycle.

  • Preparation: In a reaction vial, combine the aryl halide (1.0 eq), the Bpin ester (1.2 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M). Heat to 90 °C.

  • SELF-VALIDATION CHECKPOINT (2 Hours): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Diagnostic Logic: Monitor the disappearance of the Bpin starting material. If the reaction has stalled and the intact Bpin ester remains the dominant boron species, the activation energy for transmetalation has not been reached[2].

    • Corrective Action: Increase the water content slightly to facilitate Bpin hydrolysis, or elevate the temperature to 100 °C to drive direct ester transmetalation.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Data Presentation & Troubleshooting Matrix

When optimizing the coupling of this specific electron-deficient scaffold, the choice of conditions must strictly align with the chosen reagent. Mismatched conditions will result in catastrophic yield loss.

Table 2: Experimental Optimization Matrix

Boron ReagentBase / Solvent SystemTempMajor Observed ByproductExpected Yield
Boronic Acid Na₂CO₃ / Dioxane:H₂O (Standard)80 °C3-(CF₃)acetophenone (High)< 30% (Degradation)
Boronic Acid K₃PO₄ / THF (Anhydrous)55 °CTraces of homocoupling82% (Optimized)
Bpin Ester K₃PO₄ / Toluene (Anhydrous)80 °CUnreacted Bpin (High)< 20% (Stalled)
Bpin Ester Na₂CO₃ / Dioxane:H₂O (Standard)90 °CMinimal88% (Optimized)

Conclusion & Selection Guide

The choice between (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid and its pinacol ester is a trade-off between intrinsic reactivity and operational stability .

  • Select the Pinacol Ester (Bpin) for general library synthesis, scale-up campaigns, or when the intermediate must be isolated and purified via silica gel chromatography[4]. Its ability to act as a slow-release reservoir in aqueous basic conditions effectively nullifies the severe protodeboronation risk inherent to this highly electron-deficient aryl group.

  • Select the Free Boronic Acid only when the electrophile is highly unreactive or sterically hindered, necessitating extremely rapid transmetalation. In this scenario, you must utilize anhydrous conditions (e.g., KF or K₃PO₄ in THF) to shut down the pre-hydrolytic degradation pathways[1].

References

  • Protodeboronation of (Hetero)
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
  • Acid-promoted metal-free protodeboron
  • Selection of boron reagents for Suzuki–Miyaura coupling. rsc.org.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. organic-chemistry.org.

Sources

A Comparative Guide to LC-MS Identification of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a key building block in the synthesis of various pharmaceutically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methodologies are essential for the identification and characterization of its impurities.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches for the identification of potential impurities in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid. We will explore a detailed analytical workflow, from method development to forced degradation studies, supported by experimental data and protocols.

The Critical Role of Impurity Profiling

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances. Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients. Some boronic acids have been identified as potentially mutagenic, underscoring the critical need for their detection and control at trace levels[1]. LC-MS, with its high sensitivity and specificity, stands out as a powerful tool for this purpose, enabling both detection and structural elucidation of unknown impurities[2][3].

Strategic Approach to Impurity Identification

Our comparative analysis will be based on a multi-faceted strategy that combines a stability-indicating LC-MS method with a forced degradation study. This approach not only helps in identifying process-related impurities but also sheds light on the intrinsic stability of the (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid molecule.

Experimental Workflow

The overall workflow for the identification of impurities is depicted below.

LC-MS Impurity Identification Workflow Workflow for Impurity Identification Sample API Sample of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation LC_Separation UPLC Separation on a C18 Column Sample->LC_Separation Unstressed Sample Forced_Degradation->LC_Separation Stressed Samples MS_Detection High-Resolution Mass Spectrometry (HRMS) Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Peak Detection MS_Detection->Data_Acquisition Impurity_Identification Impurity Identification (Mass-to-Charge, Fragmentation) Data_Acquisition->Impurity_Identification Structure_Elucidation Structure Elucidation Impurity_Identification->Structure_Elucidation

Caption: A schematic of the LC-MS workflow for impurity identification.

Comparative LC-MS Methodologies

The choice of chromatographic conditions is critical for resolving the parent compound from its impurities. Boronic acids can be challenging to analyze due to their polarity and potential for on-column interactions[3].

Recommended LC-MS Method

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for this analysis.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-ion mode ionization and helps in achieving good peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic modifier for eluting the analytes from the reverse-phase column.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures the elution of impurities with a wide range of polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CImproves peak shape and reduces viscosity of the mobile phase.
Injection Volume 2 µLMinimizes column overload and peak distortion.

Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is suitable for polar compounds. Both modes should be screened to ensure the detection of all impurities.
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass measurements, which are crucial for determining the elemental composition of impurities.
Scan Range 50 - 500 m/zCovers the expected mass range of the parent compound and its potential impurities.
Data Acquisition Full Scan with Data-Dependent MS/MSAllows for the detection of all ions and triggers fragmentation of the most intense ions for structural elucidation.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies are a regulatory requirement and a critical tool for understanding the stability of a drug substance[4][5]. By subjecting (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid to various stress conditions, we can generate and identify potential degradation products.

Experimental Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours. Boronic acids are known to be susceptible to oxidative deboronation[6].

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for LC-MS analysis.

Hypothetical Results and Discussion

The following table summarizes the potential impurities that could be identified in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid using the described LC-MS method and forced degradation study.

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed StructurePotential Origin
Parent 8.5233.0580(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid-
Impurity A 6.2189.04713-Acetyl-5-(trifluoromethyl)phenolOxidative degradation (deboronation)[7]
Impurity B 7.8215.0474(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid anhydride (monomer unit of boroxine)Dehydration of the parent compound[8]
Impurity C 10.1413.0883Dimer of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acidProcess-related impurity
Impurity D 5.1175.05221-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-oneUnreacted starting material from synthesis
Impurity E 9.2247.0736(3-(1-Hydroxyethyl)-5-(trifluoromethyl)phenyl)boronic acidReduction of the acetyl group
Structural Elucidation of a Key Degradant

Let's consider the identification of Impurity A , the product of oxidative deboronation.

  • Accurate Mass Measurement: The observed m/z of 189.0471 for the [M+H]⁺ ion corresponds to a molecular formula of C₉H₇F₃O.

  • MS/MS Fragmentation: Fragmentation of the parent ion would likely show a loss of the acetyl group (-42 Da), providing further evidence for the proposed structure.

Caption: Proposed pathway for the formation of Impurity A.

Conclusion

The LC-MS methodology detailed in this guide provides a robust and reliable framework for the identification and characterization of impurities in (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid. The combination of a stability-indicating chromatographic method with high-resolution mass spectrometry and forced degradation studies is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. By understanding the potential impurities and degradation pathways, drug developers can implement appropriate control strategies throughout the manufacturing process, ultimately leading to safer and more effective medicines.

References

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. Available at: [Link]

  • Request PDF. (n.d.). Structures and properties of trifluoromethylphenylboronic acids. Available at: [Link]

  • PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

  • ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Available at: [Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available at: [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

Sources

Advanced Bioisosteric Profiling: Trifluoromethyl vs. Methyl Phenylboronic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The strategic replacement of a methyl group (–CH₃) with a trifluoromethyl group (–CF₃) is a cornerstone of modern medicinal chemistry. When applied to the phenylboronic acid scaffold—a privileged pharmacophore used in covalent enzyme inhibitors, carbohydrate sensors, and targeted drug delivery systems—this bioisosteric replacement fundamentally alters the molecule's physicochemical properties.

As an Application Scientist, it is critical to look beyond the simple structural similarity of these groups. This guide provides an in-depth, objective comparison of (Trifluoromethyl)phenylboronic acid and (Methyl)phenylboronic acid, detailing the causality behind their divergent behaviors, supporting experimental data, and self-validating laboratory protocols.

Mechanistic Causality: Electronic and Steric Modulations

To understand the performance differences between these two bioisosteres, we must first examine the fundamental nature of boronic acids. Unlike traditional Brønsted acids that donate a proton, boronic acids act as Lewis acids . They achieve ionization by accepting a hydroxyl anion (OH⁻) from water, transitioning from a neutral, trigonal planar


 state to an anionic, tetrahedral 

boronate state [1].

This tetrahedral geometry is the active conformation required for forming stable, reversible cyclic esters with 1,2- or 1,3-diols (such as sugars or glycoproteins) and for covalently trapping catalytic serine/threonine residues in enzyme active sites.

The Electronic Divergence

The equilibrium of this Lewis acid-base reaction is strictly governed by the electron density of the boron atom, which is modulated by the aromatic substituents:

  • Methyl (–CH₃): Acts as an electron-donating group (EDG) via hyperconjugation (Hammett

    
    ). This increases the electron density on the boron atom, destabilizing the incoming negative charge of the hydroxyl group. Consequently, the 
    
    
    
    is elevated, meaning a smaller fraction of the molecule exists in the active tetrahedral state at physiological pH (7.4).
  • Trifluoromethyl (–CF₃): Acts as a powerful electron-withdrawing group (EWG) via strong inductive effects (Hammett

    
    ). This pulls electron density away from the boron atom, stabilizing the boronate anion. This significantly lowers the 
    
    
    
    , shifting the equilibrium toward the active tetrahedral state at physiological pH [2].
Pharmacokinetic Implications

Beyond electronic effects, the –CF₃ group provides a massive pharmacokinetic advantage. The benzylic protons of a –CH₃ group are highly susceptible to Phase I metabolism (CYP450-mediated oxidation), rapidly degrading into a carboxylic acid. The strong C–F bonds in the –CF₃ group render it metabolically inert, vastly improving the half-life of the pharmacophore in vivo.

Quantitative Data Comparison

The following table synthesizes the physicochemical parameters of the para-substituted isomers, highlighting the profound impact of the bioisosteric replacement.

Parameter4-Methylphenylboronic Acid4-Trifluoromethylphenylboronic AcidCausality / Significance
Hammett Constant (

)
-0.17+0.54Dictates the electron density at the boron center.
Aqueous

~9.107.39 [2]Lower

in the CF₃ variant ensures >50% ionization at pH 7.4, crucial for diol binding.
Lipophilicity (LogP) ~2.0~2.5CF₃ increases lipophilicity, enhancing passive membrane permeability.
Metabolic Stability Low (Benzylic oxidation)High (Inert C-F bonds)CF₃ prevents rapid clearance by hepatic CYP450 enzymes.
Relative Diol Affinity LowHighThe stabilized boronate anion of the CF₃ variant drives tighter bidentate complexation [3].

Visualizing the Mechanistic Pathways

BoronateEquilibrium Planar Trigonal Planar Ar-B(OH)2 (Inactive) Tetrahedral Tetrahedral Boronate [Ar-B(OH)3]- (Active Binder) Planar->Tetrahedral + OH- (from H2O) Tetrahedral->Planar - OH- CF3 -CF3 Group (EWG) Stabilizes Anion Lowers pKa CF3->Tetrahedral Promotes Formation CH3 -CH3 Group (EDG) Destabilizes Anion Raises pKa CH3->Tetrahedral Inhibits Formation

Fig 1. Electronic influence of substituents on the Lewis acid-base equilibrium of phenylboronic acids.

Self-Validating Experimental Protocols

To objectively compare the performance of these two compounds, researchers must utilize assays that validate both the intrinsic acidity and the functional binding capacity of the boronic acids.

Protocol A: Spectrophotometric Determination

This protocol utilizes the pH-dependent UV absorption shifts of the boronic acid to calculate its


. It is self-validating because the presence of an isosbestic point confirms a clean two-state equilibrium without degradation.

Materials:

  • 100 mM Phosphate buffer solutions (ranging from pH 5.0 to 11.0).

  • UV-Vis Spectrophotometer (quartz cuvettes).

  • Stock solutions of 4-CH₃ and 4-CF₃ phenylboronic acids (10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the boronic acid stock solutions into the various pH buffers to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent solvent effects).

  • Equilibration: Incubate the solutions at 25°C for 15 minutes to ensure thermodynamic equilibrium.

  • Spectral Scanning: Scan the UV absorbance from 200 nm to 350 nm for each pH solution.

  • Data Analysis: Identify the wavelength of maximum absorbance change (

    
    ). Plot the absorbance at 
    
    
    
    against the pH.
  • Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the

    
    .
    
    • Expected Result: The 4-CF₃ variant will show an inflection point near pH 7.4, while the 4-CH₃ variant will show an inflection point >9.0 [2].

Protocol B: Alizarin Red S (ARS) Competitive Diol Binding Assay

Because direct observation of sugar binding is optically difficult, this protocol uses Alizarin Red S (ARS) as a fluorescent reporter. ARS binds to boronic acids to form a complex with a distinct spectral shift. When a competing diol (e.g., D-fructose) is added, it displaces the ARS, quenching the signal.

Step-by-Step Methodology:

  • Complex Formation: Mix 10 µM ARS with 1 mM boronic acid in 0.1 M HEPES buffer (pH 7.4).

  • Validation Check: Measure fluorescence (Excitation: 460 nm, Emission: 580 nm). An increase in fluorescence confirms the formation of the ARS-boronate complex. Note: The 4-CH₃ variant will show significantly lower initial fluorescence due to its high

    
     preventing efficient complexation at pH 7.4.
    
  • Titration: Add increasing concentrations of D-fructose (0.1 mM to 100 mM) to the complex.

  • Measurement: Record the decrease in fluorescence as fructose displaces the ARS.

  • Kinetics: Plot the fractional change in fluorescence vs. fructose concentration to calculate the binding constant (

    
    ) [3].
    

ARSWorkflow Step1 1. Mix ARS + Boronic Acid (HEPES Buffer, pH 7.4) Step2 2. Measure Baseline Fluorescence (Ex: 460nm / Em: 580nm) Step1->Step2 Step3 3. Titrate Competing Diol (e.g., D-Fructose) Step2->Step3 Step4 4. Record Fluorescence Quenching (ARS Displacement) Step3->Step4 Step5 5. Calculate Binding Affinity (K_eq) via Nonlinear Regression Step4->Step5

Fig 2. Step-by-step workflow for the ARS competitive diol binding assay.

Conclusion

The bioisosteric replacement of a methyl group with a trifluoromethyl group on a phenylboronic acid scaffold is not merely a steric substitution; it is a profound electronic reprogramming of the molecule. By lowering the


 from ~9.1 to ~7.4, the –CF₃ group ensures that the boronic acid exists predominantly in its active, diol-binding tetrahedral state at physiological pH. Combined with the absolute metabolic stability of the C–F bonds against benzylic oxidation, (Trifluoromethyl)phenylboronic acids offer vastly superior performance for in vivo applications compared to their methyl counterparts.

References

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction National Center for Biotechnology Information (PMC)[Link]

  • Structures and properties of trifluoromethylphenylboronic acids ResearchGate / Journal of Molecular Structure[Link]

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore National Center for Biotechnology Information (PMC)[Link]

Infrared (IR) spectroscopy peaks for acetyl and boronic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for acetyl and boronic acid functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Static Anchor vs. The Dynamic Chameleon

In medicinal chemistry, the Acetyl group (


) and the Boronic Acid group  (

) represent two distinct classes of pharmacophores with divergent spectral behaviors. While the acetyl group serves as a robust, static spectral "anchor" dominated by the localized carbonyl dipole, the boronic acid moiety is a "dynamic chameleon," heavily influenced by hydrogen bonding networks, reversible dehydration (boroxine formation), and Lewis acid-base interactions.

This guide provides a technical comparison of their Infrared (IR) signatures, offering a validated framework for distinguishing these groups during synthesis monitoring and stability testing.

Detailed Spectral Profiling

The Acetyl Group: The Carbonyl Anchor

The acetyl group is characterized by the high-polarity


 bond, resulting in a large change in dipole moment during vibration. This yields one of the most intense and reliable bands in IR spectroscopy.[1]
  • Mechanism: The

    
     stretch is largely decoupled from the rest of the molecular skeleton due to the difference in force constants, making it highly diagnostic.
    
  • Secondary Confirmation: The methyl group (

    
    ) attached to the carbonyl provides a "fingerprint" deformation mode (umbrella bend) that distinguishes acetyls from other carbonyls (e.g., benzoyl).
    
Key Acetyl Vibrational Modes
ModeFrequency Range (

)
IntensityDescription

Stretch
1680 – 1760 Strong/SharpPrimary diagnostic.[1] Shifts higher for esters (~1740) and lower for ketones/amides (~1690).

Deformation
1365 – 1385 Medium"Umbrella" symmetric bend. Critical for confirming the methyl adjacent to carbonyl.

Stretch
1200 – 1300 VariableOften obscured in the fingerprint region; less diagnostic.
The Boronic Acid Group: The Dynamic Hydrogen Bonder

Unlike the acetyl group, the boronic acid signature is complicated by the empty p-orbital on the boron atom, facilitating rapid reversible dehydration into cyclic anhydrides (boroxines) and extensive hydrogen bonding.

  • The "Contaminated" B-O Stretch: The primary

    
     stretch often couples with 
    
    
    
    vibrations and
    
    
    in-plane bends, creating a broad, complex band rather than a sharp peak.
  • The Boroxine Equilibrium: In solid-state or non-polar solvents, boronic acids spontaneously trimerize to form boroxines. This results in the loss of

    
     bands and the appearance of boroxine ring modes.
    
Key Boronic Acid Vibrational Modes
ModeFrequency Range (

)
IntensityDescription

Stretch
3200 – 3500 BroadIndicates free acid. Disappears/weakens upon boroxine formation.

Asym. Stretch
1310 – 1380 Strong/BroadThe primary diagnostic band. Often overlaps with C-N or C-H bends.
Boroxine Ring 700 – 710 & ~678 MediumCritical Differentiator. These out-of-plane deformations appear only when the acid dehydrates to the anhydride.

Stretch
1000 – 1100 WeakHard to distinguish from aromatic ring modes.

Comparative Analysis: Reliability & Interferences

The following table contrasts the "performance" of IR spectroscopy for identifying these two groups in a complex matrix (e.g., a crude reaction mixture).

FeatureAcetyl Group (

)
Boronic Acid (

)
Spectral Reliability High. The

peak is rarely obscured and position is predictable.[1]
Low to Medium.

bands broaden significantly with H-bonding;

is moisture sensitive.
Solvent Sensitivity Low. Small shifts (<10

) based on solvent polarity.
High. Protic solvents stabilize the acid; non-polar solvents favor the boroxine, altering the entire spectrum.
Major Interferences Amides (Protein backbone), other carbonyls.Alcohols (

overlap), C-N stretches (fingerprint region overlap).
Detection Limit Excellent (High extinction coefficient of

).
Moderate (Broad bands reduce peak height relative to noise).

Experimental Protocols

Sample Preparation Strategy

The choice of sampling technique is critical, particularly for boronic acids where mechanical pressure or atmospheric moisture can shift the chemical equilibrium.

Protocol A: Acetyl Group Quantification (Standard)

  • Technique: ATR (Attenuated Total Reflectance) is sufficient.

  • Step: Apply solid/liquid directly to the diamond/ZnSe crystal.

  • Validation: Verify the presence of the ~1375

    
     methyl umbrella mode to confirm the carbonyl is acetyl-derived.
    

Protocol B: Boronic Acid Characterization (Equilibrium Sensitive)

  • Why: High pressure in ATR can induce lattice heating or dehydration. KBr pellets contain hygroscopic water that shifts the equilibrium toward the free acid.

  • Technique: Nujol Mull or Transmission (solution cell) is preferred for equilibrium studies.

  • Step (Solid State): Grind sample gently with Nujol (mineral oil) to protect from atmospheric moisture.

  • Step (Solution): Use anhydrous

    
     to observe Boroxine bands; use 
    
    
    
    or wet DMSO to observe Boronic Acid bands.
  • Validation: Monitor the 700-710

    
     region. Presence of peaks here indicates boroxine contamination.
    
Workflow Visualization

The following diagrams illustrate the logical flow for spectral assignment and the dynamic equilibrium of boronic acids.

SpectralAssignment Start Unknown Spectrum Check1700 Check 1680-1760 cm⁻¹ Start->Check1700 HasCO Strong Peak Present Check1700->HasCO Yes NoCO Peak Absent Check1700->NoCO No CheckMethyl Check 1365-1385 cm⁻¹ (Methyl Umbrella) HasCO->CheckMethyl CheckBO Check 1310-1380 cm⁻¹ (Broad B-O Stretch) NoCO->CheckBO ConfirmAcetyl Confirmed: Acetyl Group CheckMethyl->ConfirmAcetyl Peak Present CheckOH Check 3200-3500 cm⁻¹ (O-H Stretch) CheckBO->CheckOH Broad Band Found CheckBoroxine Check 700-710 cm⁻¹ (Ring Deformation) CheckOH->CheckBoroxine ResultAcid Result: Boronic Acid (Free Acid) CheckBoroxine->ResultAcid 700 cm⁻¹ Absent Strong O-H ResultBoroxine Result: Boroxine (Anhydride) CheckBoroxine->ResultBoroxine 700 cm⁻¹ Present Weak O-H

Figure 1: Decision logic for distinguishing Acetyl and Boronic Acid moieties based on spectral hierarchy.

BoroxineEquilibrium Acid Boronic Acid Monomer R-B(OH)₂ Dehydration Dehydration (-3 H₂O) Heat / Vacuum / Non-polar Solvent Acid->Dehydration SpecAcid IR Signature: Broad O-H (3300) No 700 cm⁻¹ band Acid->SpecAcid Boroxine Boroxine (Cyclic Trimer) (R-BO)₃ Dehydration->Boroxine Hydrolysis Hydrolysis (+3 H₂O) Ambient Moisture / Protic Solvent Boroxine->Hydrolysis SpecBoroxine IR Signature: Diminished O-H Sharp peaks ~705 & 678 cm⁻¹ Boroxine->SpecBoroxine Hydrolysis->Acid

Figure 2: The Boronic Acid-Boroxine equilibrium cycle and associated spectral shifts.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Smith, M. K., et al. (2014).[2] Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Chemistry of Materials. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link

  • Marinaro, W. A., et al. (2012).[3] Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Link

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

Sources

Safety Operating Guide

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid . As a Senior Application Scientist, I emphasize that while aryl boronic acids are generally stable, the presence of the trifluoromethyl (-CF3) group mandates specific disposal streams to manage the risk of hydrogen fluoride (HF) generation during thermal decomposition.

Compound Identification:

  • Chemical Name: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid[1][2]

  • CAS Number: 824390-21-8[1][2]

  • Molecular Formula: C9H8BF3O3[1][2]

  • Key Functional Groups: Boronic acid [-B(OH)2], Ketone [-C(=O)CH3], Trifluoromethyl [-CF3].[1]

Critical Hazard Assessment:

Hazard Class GHS Code Description Operational Implication
Skin Irritation H315 Causes skin irritation.[1][3][4][5] Double-gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][6][7] Chemical splash goggles required.[1][7]
STOT SE 3 H335 May cause respiratory irritation.[1][4][7] Handle exclusively in a fume hood.[7]

| Thermal Decomp. | N/A | Generates Hydrogen Fluoride (HF). | MUST be incinerated in a facility with caustic scrubbers.[1][7] |

Scientific Rationale for Disposal Protocols

Effective disposal relies on understanding the chemical stability and reactivity of the molecule.[1][7]

  • Halogenated Waste Requirement: The trifluoromethyl group is chemically robust but thermally decomposes to release Hydrogen Fluoride (HF) and fluorophosgene species at incineration temperatures (>800°C).[1][7] Therefore, this compound must be segregated into halogenated waste streams .[1] Sending this to a non-halogenated incinerator can damage facility infrastructure and violate EPA emissions standards.[7]

  • Protodeboronation Risk: Aryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic or basic conditions, or in the presence of metal catalysts [1].[1][7][8] While this is a degradation pathway, it is not a reliable "quenching" method for disposal because the resulting product (3-acetyl-5-trifluoromethylbenzene) remains a halogenated organic hazard.[1]

  • Oxidative Instability: Boronic acids react exothermically with strong oxidizers (e.g., H2O2, KMnO4) to form phenols [2].[1] Do not mix this waste with oxidizing acids (Nitric, Chromic) or peroxide-forming wastes, as this can trigger uncontrolled heat generation and pressure buildup in waste containers.

Disposal Decision Framework (Visualized)

The following decision tree guides the researcher through the segregation process.

Disposal_Decision_Tree cluster_warning CRITICAL WARNING Start Waste Generation: (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid State Physical State? Start->State Solid Solid / Pure Substance State->Solid Powder/Crystals Liquid Solution / Reaction Mixture State->Liquid Dissolved Bin_Solid Solid Waste Stream: Label 'Halogenated Organic Solid' Solid->Bin_Solid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv Bin_HaloLiq Liquid Waste Stream: Label 'Halogenated Organic Solvent' HaloSolv->Bin_HaloLiq Compatible Bin_NonHaloLiq Liquid Waste Stream: Label 'Halogenated Organic Solvent' (Due to solute) NonHaloSolv->Bin_NonHaloLiq Segregate as Halogenated due to CF3 content Warning Do NOT mix with Oxidizers (H2O2, HNO3)

Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoromethyl group often necessitates classification as halogenated waste depending on concentration and local regulations.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired chemicals, excess dry reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to potential corrosion from hydrolysis products.[1][7]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid".[1][2]

    • Hazard Checkboxes: Irritant, Toxic.[1]

    • Special Note: Write "Contains Organic Fluorine - Incinerate with Scrubbers".

  • Primary Containment: Transfer the solid into the jar. If the original bottle is small (<50g), place the entire bottle into the waste jar (Lab Pack).

  • Secondary Containment: Place the waste container in a secondary bin until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Best for: Mother liquors, extraction layers.

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.[1][7]

    • Why? Highly acidic or basic conditions promote protodeboronation, changing the chemical makeup of the waste over time.

  • Segregation:

    • Strict Rule: Pour into the Halogenated Solvent Waste carboy.[1][7]

    • Reasoning: Even if the solvent is Ethyl Acetate (non-halogenated), the solute contains fluorine.[1] Many disposal facilities require any F-containing organics to go into the halogenated stream to ensure proper incineration temperatures.[1][7]

  • Precipitation (Optional for high concentrations):

    • If the concentration is high (>10%), consider rotovapping the solvent to recover the solid, then disposing of the solid as in Scenario A. This reduces the volume of expensive halogenated liquid waste.[1][7]

Scenario C: Spill Cleanup Protocol

Immediate response for benchtop spills.

Spill_Response Alert 1. Alert Personnel & Don PPE Contain 2. Contain Spill (Absorbent Pads) Alert->Contain Clean 3. Wipe with Dilute Na2CO3 Contain->Clean Pack 4. Bag Waste (Solid Hazard) Clean->Pack

Figure 2: Emergency spill response workflow.

  • PPE: Nitrile gloves (double layer), lab coat, safety goggles.[1]

  • Contain: Cover spill with an inert absorbent (vermiculite or spill pads).[1][7]

  • Decontaminate: Wipe the area with a 10% aqueous Sodium Carbonate (Na2CO3) solution.[1][7]

    • Mechanism:[1][3] Mild base helps solubilize the boronic acid and neutralizes potential acidity, facilitating removal [3].[7]

  • Disposal: Place all contaminated pads and gloves into a sealed plastic bag. Label as "Solid Hazardous Waste (Contaminated Debris)".[1][7]

Regulatory & Compliance Data

RegulationClassificationCode/Note
US EPA (RCRA) Not P- or U-listed specifically.[1]Classify as Characteristic Waste if mixed with solvents (e.g., F002, F003) or D001 (Ignitable) if in flammable solvent.[9]
DOT (Transport) Not regulated as dangerous goods (solid).[1]If in solution, follows solvent classification (e.g., UN 1993, Flammable Liquid).
Incineration Halogenated Organic.[1][7]Requires >1100°C combustion with rapid quench to prevent Dioxin/Furan formation and HF scrubbing.[7]

References

  • Hall, D. G. (2005).[1][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][7] [1]

  • Kuivila, H. G. (1954).[1][7] "Electrophilic Displacement Reactions: III. Kinetics of the Reaction between Hydrogen Peroxide and Benzeneboronic Acid". Journal of the American Chemical Society, 76(3), 870-874.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 43, 412-443.

Sources

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